5-Chloro-6-hydroxynicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZPRLXDVKDBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652733 | |
| Record name | 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19840-46-1 | |
| Record name | 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-6-hydroxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 5-chloro-6-hydroxynicotinonitrile. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development who may utilize this compound as a key intermediate or building block.
Synthesis of this compound
A plausible multi-step synthesis for this compound is proposed, commencing from the readily available starting material, 2-aminopyridine. This synthetic pathway involves nitration, chlorination, diazotization followed by a Sandmeyer reaction, and finally, a nucleophilic aromatic substitution to yield the target molecule.
Proposed Synthetic Pathway
The proposed synthetic route is illustrated below. It is designed to regioselectively introduce the required functional groups onto the pyridine ring.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-nitropyridine
-
Procedure: In a flask equipped with a stirrer and a dropping funnel, a mixture of 2-aminopyridine is added portion-wise to a nitrating mixture of nitric acid and sulfuric acid at a controlled temperature, typically below 10°C. After the addition is complete, the reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-amino-5-nitropyridine.[1][2]
Step 2: Synthesis of 2-Chloro-5-nitropyridine
-
Procedure: 2-Amino-5-nitropyridine is diazotized in an acidic medium (e.g., hydrochloric acid) with sodium nitrite at a low temperature (0-5°C). The resulting diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. The mixture is heated to facilitate the Sandmeyer reaction, leading to the formation of 2-chloro-5-nitropyridine. The product can be isolated by extraction and purified by recrystallization or chromatography.[2][3]
Step 3: Synthesis of 5-Amino-2-chloropyridine
-
Procedure: 2-Chloro-5-nitropyridine is reduced to 5-amino-2-chloropyridine. This can be achieved using various reducing agents. A common method involves the use of iron powder in the presence of an acid such as hydrochloric acid or acetic acid. Alternatively, stannous chloride (SnCl₂) in concentrated hydrochloric acid can be used. The reaction is typically carried out at an elevated temperature. After the reaction is complete, the mixture is basified to precipitate the product, which is then extracted with an organic solvent and purified.[4]
Step 4: Synthesis of 2-Chloro-5-cyanopyridine
-
Procedure: 5-Amino-2-chloropyridine undergoes a Sandmeyer reaction. The amine is first diazotized with sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5°C). The resulting diazonium salt is then treated with a solution of copper(I) cyanide (CuCN). The reaction mixture is typically warmed to drive the reaction to completion. The product, 2-chloro-5-cyanopyridine, can be isolated by extraction and purified by distillation or chromatography.[5][6][7][8][9]
Step 5: Synthesis of this compound
-
Procedure: 2-Chloro-5-cyanopyridine is subjected to nucleophilic aromatic substitution to replace the chloro group at the 6-position (ortho to the nitrogen) with a hydroxyl group. This can be achieved by heating with an aqueous solution of a strong base, such as sodium hydroxide. The reaction progress should be monitored by a suitable technique like TLC or HPLC. Upon completion, the reaction mixture is acidified to precipitate the this compound product, which is then collected by filtration, washed, and dried.
Characterization of this compound
A combination of spectroscopic and analytical techniques is essential to confirm the identity, structure, and purity of the synthesized this compound.
Characterization Workflow
The following workflow outlines the key analytical steps for the characterization of the final product.
Caption: Workflow for the characterization of this compound.
Spectroscopic and Physical Data
The following table summarizes the expected and reported data for this compound and related compounds.
| Analysis | Expected/Reported Data for this compound | Reference/Notes |
| Molecular Formula | C₆H₃ClN₂O | |
| Molecular Weight | 154.56 g/mol | [] |
| Appearance | Expected to be a solid at room temperature. | Based on related structures. |
| Melting Point | Not reported. Expected to be determined experimentally. | |
| ¹H NMR | Expected signals for two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents. A broad singlet for the hydroxyl proton is also anticipated. | Specific shifts need experimental determination. |
| ¹³C NMR | Expected signals for six distinct carbon atoms, including the nitrile carbon, the carbons of the pyridine ring, and the carbon bearing the hydroxyl group. | Specific shifts need experimental determination. |
| IR Spectroscopy (cm⁻¹) | - OH stretch: ~3200-3600 (broad) - C≡N stretch: ~2220-2240 - C=C and C=N stretches: ~1500-1650 - C-Cl stretch: ~600-800 | [11] |
| Mass Spectrometry (m/z) | Expected molecular ion peaks corresponding to the isotopic distribution of chlorine: [M]⁺ at ~154 and [M+2]⁺ at ~156 with an approximate ratio of 3:1. | [12] |
Safety Information
References
- 1. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. guidechem.com [guidechem.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-hydroxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-6-hydroxynicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and explores potential biological signaling pathways based on the activity of structurally related nicotinonitrile derivatives.
Core Physicochemical Properties
This compound, with the molecular formula C₆H₃ClN₂O, exists as a white to off-white solid. Due to its substituted pyridine ring, it possesses a unique combination of properties relevant to its potential biological activity and formulation. The quantitative physicochemical data, largely based on predicted values from chemical suppliers, are summarized in Table 1. It is important to note the tautomeric relationship with 5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile, which can influence its properties and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 154.55 g/mol | Chemical Supplier Data |
| Molecular Formula | C₆H₃ClN₂O | Chemical Supplier Data |
| Appearance | White to off-white solid | Chemical Supplier Data |
| Melting Point | 242-244 °C | Chemical Supplier Data[1] |
| Boiling Point (Predicted) | 293.3 ± 40.0 °C | Chemical Supplier Data[1] |
| Density (Predicted) | 1.45 ± 0.1 g/cm³ | Chemical Supplier Data[1] |
| pKa (Predicted) | 7.18 ± 0.10 | Chemical Supplier Data[1] |
| LogP (Predicted) | Data not available | |
| Aqueous Solubility (Predicted) | Data not available |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods that can be applied to this compound.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical parameter for predicting the lipophilicity and membrane permeability of a compound. The Shake-Flask method is a standard experimental protocol.
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol).
-
Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4).
-
Pre-saturate the n-octanol with the phosphate buffer and the phosphate buffer with n-octanol by mixing them vigorously for 24 hours and then separating the phases.
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and phosphate buffer in a separatory funnel. The final concentration of the compound should be low enough to ensure it remains in solution in both phases.
-
Shake the funnel vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully collect samples from both the n-octanol and the aqueous buffer phases.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP value is the base-10 logarithm of P.
-
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's absorption and distribution. A common method for its determination is the equilibrium solubility method.
Protocol: Equilibrium Solubility Method
-
Sample Preparation:
-
Add an excess amount of solid this compound to a known volume of purified water or a relevant aqueous buffer in a sealed vial.
-
-
Equilibration:
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be maintained throughout the experiment.
-
-
Separation:
-
Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Analysis:
-
Accurately dilute a known volume of the clear filtrate with a suitable solvent.
-
Determine the concentration of the dissolved this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Synthesis of this compound
Proposed Synthetic Pathway
-
Diazotization and Hydrolysis: 2-Amino-5-chloropyridine can be converted to 5-chloro-2-hydroxypyridine via a diazotization reaction followed by hydrolysis.
-
Nitration: The resulting 5-chloro-2-hydroxypyridine can be nitrated to introduce a nitro group at the 3-position.
-
Reduction: The nitro group is then reduced to an amino group, yielding 3-amino-5-chloro-2-hydroxypyridine.
-
Sandmeyer Reaction: Finally, a Sandmeyer reaction can be employed to convert the amino group to a nitrile group, affording the target compound, this compound.
An alternative and potentially more direct approach could involve the chlorination of 6-hydroxynicotinonitrile.
Potential Biological Signaling Pathways
While there is no direct evidence for the biological activity of this compound, the nicotinonitrile scaffold is present in several biologically active molecules and marketed drugs. Research on structurally similar compounds suggests potential interactions with key signaling pathways involved in cancer and inflammation, such as the Pim kinase and VEGFR-2 signaling pathways.
Pim Kinase Signaling Pathway
Pim kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers. They play a crucial role in cell survival, proliferation, and apoptosis resistance. Inhibition of Pim kinases is a promising strategy for cancer therapy. Several nicotinonitrile derivatives have been identified as potent Pim-1 kinase inhibitors.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of cancer, as tumors require a blood supply to grow and metastasize. Consequently, VEGFR-2 is a major target for anti-cancer drug development. Certain nicotinamide and nicotinonitrile-based compounds have been shown to inhibit VEGFR-2.
Conclusion
This compound is a compound with physicochemical properties that suggest its potential as a scaffold in drug discovery. While experimentally determined data are limited, this guide provides a framework for its characterization, including standardized protocols for determining key parameters. The proposed synthetic route offers a starting point for its chemical synthesis. Furthermore, the exploration of potential biological targets, such as Pim kinase and VEGFR-2, based on the activity of related nicotinonitrile derivatives, provides a rationale for further investigation into its therapeutic potential. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their studies on this and similar heterocyclic compounds.
References
5-Chloro-6-hydroxynicotinonitrile CAS number and nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-6-hydroxynicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of data for this specific molecule, this guide also provides information on its nomenclature, a proposed synthetic pathway based on established chemical principles, and relevant data for closely related compounds.
Chemical Identity and Nomenclature
There is ambiguity in the publicly available chemical databases regarding a specific CAS (Chemical Abstracts Service) number for this compound. However, the compound can be unequivocally identified by its systematic nomenclature.
Systematic IUPAC Name: 5-chloro-6-hydroxypyridine-3-carbonitrile
This compound exists in a tautomeric equilibrium with its pyridinone form. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond.
Tautomeric Form: 5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile
The equilibrium between the hydroxy and oxo forms is a common feature for 2- and 4-hydroxypyridines, with the oxo form often being the more stable.
Molecular Structure:
Caption: Tautomeric equilibrium between the hydroxypyridine and pyridinone forms.
Physicochemical Data
| Property | Value (for 5-chloro-2-hydroxynicotinonitrile) | Data Source |
| CAS Number | 1048913-62-7 | BOC Sciences[1] |
| Molecular Formula | C₆H₃ClN₂O | BOC Sciences[1] |
| Molecular Weight | 154.56 g/mol | BOC Sciences[1] |
| Boiling Point | 356.6±42.0 °C at 760 mmHg | BOC Sciences[1] |
| Density | 1.5±0.1 g/cm³ | BOC Sciences[1] |
| pKa | Not Available | |
| Appearance | Not Available | |
| Solubility | Not Available |
Proposed Synthesis Pathway
A plausible synthetic route to this compound involves the chlorination of a suitable precursor, such as 6-hydroxynicotinonitrile. A common method for the conversion of a hydroxypyridine to a chloropyridine is treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 2-Chloro-6-methyl-3-pyridinecarbonitrile (Analogous Reaction)
The following is a literature-derived protocol for a similar transformation that can be adapted for the synthesis of this compound.[2]
Reaction: 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to 2-Chloro-6-methyl-3-pyridinecarbonitrile
Reagents and Materials:
-
6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (starting material)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
4M Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).
-
Carefully add phosphorus oxychloride (10-15 eq) to the flask.
-
Heat the reaction mixture to 130°C and stir for 2 hours under a reflux condenser.
-
After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride.
-
Dissolve the residue in dichloromethane.
-
Slowly add 4M sodium hydroxide solution with vigorous stirring until the pH of the aqueous layer reaches 8.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
Note: This protocol should be adapted and optimized for the specific synthesis of this compound from 6-hydroxynicotinonitrile. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Logical Workflow for Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Signaling Pathways and Biological Activity
The biological activity of this compound has not been extensively reported. However, the nicotinonitrile scaffold is a key structural motif in various biologically active compounds. For instance, derivatives of nicotinonitrile have been investigated for their potential as inhibitors of various enzymes and as ligands for receptors involved in signaling pathways related to cancer, inflammation, and neurological disorders. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this particular compound.
Illustrative Signaling Pathway Involvement of Pyridine Derivatives
The following diagram illustrates a generic signaling pathway where a hypothetical pyridine-based inhibitor might act. This is a conceptual representation and does not imply the confirmed activity of this compound.
Caption: Conceptual signaling pathway illustrating potential kinase inhibition.
References
Spectroscopic Profile of 5-Chloro-6-hydroxynicotinonitrile: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-Chloro-6-hydroxynicotinonitrile, a compound of interest for researchers, scientists, and drug development professionals. In the absence of publicly available experimental spectral data, this document offers a predictive analysis based on established spectroscopic principles and data from analogous compounds. The guide covers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats. Furthermore, detailed, generalized experimental protocols for acquiring this data are provided, along with a visual workflow for spectroscopic analysis. This document is intended to serve as a valuable resource for the synthesis, identification, and characterization of this compound.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough spectroscopic characterization is essential for confirming its identity, purity, and structure. This guide outlines the expected spectral data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, providing a theoretical baseline for researchers working with this molecule.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds, such as 5-chloro-6-hydroxynicotinic acid and other substituted pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | -OH |
| ~8.2 | Doublet | 1H | H-2 |
| ~7.9 | Doublet | 1H | H-4 |
Predicted in DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-6 |
| ~148 | C-2 |
| ~140 | C-4 |
| ~120 | C-5 |
| ~115 | -CN |
| ~110 | C-3 |
Predicted in DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (hydroxyl) |
| ~2230 | Medium | C≡N stretch (nitrile) |
| 1640 - 1580 | Medium | C=C and C=N ring stretching |
| ~1300 | Medium | In-plane O-H bend |
| ~800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Description |
| 154 / 156 | Molecular ion (M⁺) peak with a ~3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes. |
| 127 / 129 | Loss of HCN from the molecular ion. |
| 119 | Loss of Cl from the molecular ion. |
| 92 | Loss of Cl and HCN from the molecular ion. |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data for a solid organic compound such as this compound.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.[1][2]
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[1]
-
Using a Pasteur pipette with a cotton plug, transfer the solution into a clean 5 mm NMR tube.[3]
-
Ensure the liquid height in the NMR tube is between 4.0 and 5.0 cm.[1]
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue.[1]
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[4]
-
Transfer the fine powder into a pellet-forming die.
-
Press the powder under high pressure to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[4]
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum.[5] The instrument passes an infrared beam through the sample and records the frequencies at which light is absorbed.[6]
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the range of 1-10 µM) in a suitable solvent system, such as a mixture of acetonitrile and water.[7]
-
To enhance ionization in positive ion mode, a small amount of a volatile acid like formic acid (0.1%) can be added.[7] For negative ion mode, a volatile base like ammonium hydroxide may be used.[7]
-
Ensure the sample is fully dissolved. Filtration may be necessary if any particulate matter is present.
Data Acquisition:
-
The sample solution is introduced into the ESI source, typically via direct infusion with a syringe pump or through a liquid chromatography system.[7][8]
-
A high voltage is applied to the tip of the capillary, causing the sample solution to form a fine spray of charged droplets.[9][10]
-
A drying gas (usually nitrogen) aids in the evaporation of the solvent from the droplets.[9]
-
As the droplets shrink, the charge density on their surface increases, eventually leading to the ejection of gaseous ions of the analyte.[9]
-
These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 6. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]
- 7. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
Navigating the Solubility Landscape of 5-Chloro-6-hydroxynicotinonitrile: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 5-Chloro-6-hydroxynicotinonitrile. While publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited, this document furnishes predicted solubility information, outlines a detailed experimental protocol for determining solubility, and presents a visual workflow to guide laboratory investigations.
Understanding the Solubility Profile
This compound, a heterocyclic compound, possesses structural features that influence its solubility in various organic solvents. The presence of a polar hydroxyl group and a nitrogen-containing pyridine ring suggests potential for hydrogen bonding, while the chloro and cyano groups contribute to its overall polarity and potential for dipole-dipole interactions. The aromatic ring also allows for van der Waals forces. The interplay of these characteristics dictates its solubility behavior.
Quantitative Solubility Data
As of the latest literature review, a comprehensive, experimentally verified dataset for the solubility of this compound in a range of organic solvents is not publicly available. The table below presents predicted solubility information to offer initial guidance.
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol | Moderate to High | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl and nitrogen functionalities of the solute. |
| Ethanol | Moderate | Similar to methanol, but the increased hydrocarbon chain length may slightly reduce solubility compared to methanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of disrupting intermolecular forces in the solid solute and solvating the polar functional groups effectively. |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a powerful polar aprotic solvent that can effectively dissolve a wide range of organic compounds. | |
| Acetone | Moderate | The ketone group can act as a hydrogen bond acceptor, interacting with the hydroxyl group of the solute. | |
| Acetonitrile | Low to Moderate | While polar, its ability to form strong hydrogen bonds is limited compared to other polar solvents. | |
| Non-Polar | Toluene | Low | The non-polar nature of toluene makes it a poor solvent for the polar this compound. |
| Hexane | Very Low | As a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of the compound. |
Note: These are predicted values and should be confirmed experimentally for any research or development application.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in organic solvents using the shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S = (C × DF) / V Where:
-
C = Concentration of the diluted solution (e.g., in mg/mL)
-
DF = Dilution factor
-
V = Volume of the initial filtered solution (e.g., in mL)
-
-
Data Reporting:
-
Report the solubility in appropriate units, such as mg/mL or mol/L.
-
Specify the temperature at which the solubility was determined.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical capabilities to obtain precise and reliable solubility data.
References
Unraveling the Tautomeric Landscape of 5-Chloro-6-hydroxynicotinonitrile: A Technical Guide for Drug Discovery
Introduction: 5-Chloro-6-hydroxynicotinonitrile, a substituted pyridine derivative, possesses a chemical structure amenable to tautomerism, a phenomenon of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium. The position of this equilibrium can be significantly influenced by factors such as solvent polarity, temperature, and pH, which in turn can modulate the molecule's physicochemical properties, including its biological activity and pharmacokinetic profile. A thorough understanding of the tautomeric behavior of this compound is therefore critical for its application in drug development and medicinal chemistry. This technical guide provides a comprehensive overview of the potential tautomeric forms of this compound and outlines the key experimental and computational methodologies for their detailed investigation.
The Tautomeric Equilibrium
This compound is expected to exist primarily as a dynamic equilibrium between two tautomeric forms: the hydroxy-pyridine form (enol-like) and the pyridone form (keto-like). The pyridone tautomer is often the more stable form for 2- and 4-hydroxypyridines due to the amide-like resonance stabilization.
Caption: Tautomeric equilibrium of this compound.
Quantitative Analysis of Tautomeric Forms
A quantitative understanding of the tautomeric equilibrium is crucial. The following tables are structured to present the type of data that would be obtained from experimental and computational studies.
Table 1: Spectroscopic Data for Tautomer Identification
| Tautomeric Form | 1H-NMR Chemical Shifts (ppm) | 13C-NMR Chemical Shifts (ppm) | IR Absorption (cm-1) | UV-Vis λmax (nm) |
| Hydroxy-pyridine | Predicted values | Predicted values | ~3400 (O-H), ~2230 (C≡N) | Predicted value |
| Pyridone | Predicted values | Predicted values | ~3100 (N-H), ~1660 (C=O) | Predicted value |
Table 2: Computational Analysis of Tautomer Stability
| Tautomeric Form | Solvent | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Hydroxy-pyridine | Gas Phase | Calculated value | Calculated value |
| Pyridone | Gas Phase | Calculated value | Calculated value |
| Hydroxy-pyridine | Water (PCM) | Calculated value | Calculated value |
| Pyridone | Water (PCM) | Calculated value | Calculated value |
Experimental Protocols
A multi-faceted approach employing various spectroscopic and computational techniques is recommended for a comprehensive analysis of the tautomerism of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: This technique can provide information on the protonation state of the molecule. The presence of a broad signal for the exchangeable proton (OH vs. NH) and distinct chemical shifts for the aromatic protons in each tautomer can be used to identify and quantify the different forms.
-
13C NMR: The chemical shift of the carbon atom at position 6 will be significantly different for the hydroxy-pyridine (C-OH) and pyridone (C=O) forms, providing a clear diagnostic marker.
2. Infrared (IR) Spectroscopy
The vibrational frequencies of key functional groups can distinguish between the tautomers. The hydroxy-pyridine form will exhibit a characteristic O-H stretching band, while the pyridone form will show N-H and C=O stretching vibrations.
3. UV-Vis Spectroscopy
The electronic transitions of the two tautomers are expected to differ, leading to distinct absorption maxima. The position of these maxima can be sensitive to solvent polarity, providing insights into the relative stability of the tautomers in different environments.
4. Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers in the gas phase and in different solvents (using a polarizable continuum model, PCM). These calculations can also predict spectroscopic properties (NMR chemical shifts, IR frequencies) to aid in the interpretation of experimental data.
Caption: Experimental workflow for tautomer analysis.
Conclusion
The tautomeric behavior of this compound is a critical aspect that requires thorough investigation for its successful development as a therapeutic agent. The integrated experimental and computational workflow detailed in this guide provides a robust framework for the identification, quantification, and characterization of its tautomeric forms. The resulting data will be invaluable for understanding its chemical reactivity, biological activity, and for optimizing its properties for drug discovery applications.
commercial availability and suppliers of 5-Chloro-6-hydroxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for the chemical compound 5-Chloro-6-hydroxynicotinonitrile. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development who may utilize this compound as a building block or intermediate in their synthetic workflows.
Chemical Identity and Properties
This compound, identified by the CAS Number 19840-46-1, is a substituted pyridine derivative. Its structure incorporates a chloro, a hydroxyl, and a nitrile functional group, making it a versatile synthon in organic chemistry.
| Property | Value | Source(s) |
| CAS Number | 19840-46-1 | [1][2] |
| Molecular Formula | C₆H₃ClN₂O | [1][2] |
| Molecular Weight | 154.56 g/mol | [3] |
| IUPAC Name | 5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile | [4] |
| Synonyms | 5-chloro-6-hydroxypyridine-3-carbonitrile | [5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 242-244 °C | [6] |
| Boiling Point (Predicted) | 293.3 ± 40.0 °C | [6] |
| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [6] |
| pKa (Predicted) | 7.18 ± 0.10 | [6] |
| Storage | Inert atmosphere, Room Temperature | [6] |
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers, primarily for research and development purposes. The purity of the commercially available compound is typically in the range of 95-97%. Below is a summary of known suppliers. Please note that availability and purity may vary, and it is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA).
| Supplier | Country | Purity | Notes |
| Ambeed, Inc. (via Sigma-Aldrich) | USA | 97% | Product number AMBH303C6454.[2][4] |
| Santa Cruz Biotechnology, Inc. | USA | - | Listed as a supplier.[7] |
| BOC Sciences | USA | - | Listed as a supplier.[7] |
| Leap Chem Co., Ltd. | P.R. China | - | Listed as a supplier.[7] |
| Amadis Chemical Company Limited | P.R. China | 97% | Product number A813986.[6][7] |
| ChemPUR Feinchemikalien und Forschungsbedarf GmbH | Germany | >95% | - |
| SynQuest Laboratories, Inc. | USA | 95.0% | Product Number: 4H37-5-0C.[6] |
| Apollo Scientific Ltd. | UK | - | Product Number: OR303815.[6] |
| Matrix Scientific | USA | >95% | Product Number: 047371.[6] |
It is important to note that a search for suppliers in India via ChemicalBook did not yield any results.
Experimental Protocols: Synthesis of this compound
Hypothetical Synthetic Protocol:
A potential route to this compound could involve the reaction of a β-enamino nitrile with an appropriate cyclizing agent. For instance, a starting material such as 2-chloro-3-oxopropanenitrile could be reacted with an enamine derived from a suitable amine and a carbonyl compound. The resulting intermediate could then undergo cyclization and subsequent aromatization to yield the desired product.
General Procedure for Synthesis of Substituted Pyridines from Ylidenemalononitriles:
While not specific to the title compound, a general methodology for the synthesis of multi-substituted pyridines from ylidenemalononitriles has been described. This approach involves the reaction of ylidenemalononitriles with various reagents under mild, solvent-free conditions at room temperature. This methodology could potentially be adapted for the synthesis of this compound, although this would require significant experimental development and optimization.
Researchers seeking to synthesize this compound are encouraged to consult review articles on the synthesis of substituted pyridines and nicotinonitriles to develop a suitable experimental plan.[2]
Safety Information
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)[6]
-
Signal Word: Warning[6]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[6]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection)[6]
Users should handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Visualizations
Logical Workflow for Procurement
Caption: Procurement Workflow for this compound.
Conceptual Synthetic Pathway
Caption: Conceptual Synthetic Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 6. This compound manufacturers and suppliers in india [chemicalbook.com]
- 7. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
safe handling and storage of 5-Chloro-6-hydroxynicotinonitrile
An In-depth Technical Guide to the Safe Handling and Storage of 5-Chloro-6-hydroxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is based on publicly available data. A complete Safety Data Sheet (SDS) for this compound was not available at the time of writing. All handling and storage procedures should be conducted in accordance with institutional safety protocols and after a thorough risk assessment.
Chemical Identification
This guide pertains to this compound. It is crucial to distinguish this compound from structurally similar chemicals such as 5-Chloro-6-hydroxynicotinic acid and 5-Chloro-2-hydroxynicotinonitrile, as their safety profiles may differ.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 5-chloro-6-oxo-1H-pyridine-3-carbonitrile |
| CAS Number | 19840-46-1 |
| Molecular Formula | C6H3ClN2O |
| Appearance | White to off-white solid |
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound. Note that some of these values are predicted and should be treated as estimates.
| Property | Value | Source |
| Melting Point | 242-244 °C | [1] |
| Boiling Point (Predicted) | 293.3 ± 40.0 °C | [1] |
| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 7.18 ± 0.10 | [1] |
Hazard Identification and GHS Classification
This compound is classified as an irritant.[1] The GHS classification is summarized below.
| GHS Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] |
Precautionary Statements:
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
Safe Handling Procedures
Given the hazard classification, the following handling procedures are recommended. These are general best practices and should be adapted to specific laboratory conditions.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Storage Requirements
Proper storage is essential to maintain the integrity of this compound and to prevent accidental exposure.
-
Storage Conditions: Store in an inert atmosphere at room temperature.[1]
-
Container: Keep the container tightly sealed.
-
Incompatibilities: Information on specific chemical incompatibilities is not available. It is prudent to store this compound away from strong oxidizing agents, acids, and bases.
Emergency Procedures
In the absence of a specific SDS, the following general emergency procedures are recommended based on the GHS classification.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
The following workflow outlines a general procedure for handling a small spill of this compound in a laboratory setting.
Experimental Protocols
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety department for specific guidance on chemical waste disposal.
Toxicology Information
Quantitative toxicological data such as LD50 or LC50 values for this compound are not available in the searched public records. The GHS classification indicates that the compound is harmful if swallowed, in contact with skin, or if inhaled.[1]
The following diagram illustrates the potential routes of exposure and the target organ systems based on the hazard statements.
References
In-Depth Technical Guide: Theoretical and Computational Studies of 5-Chloro-6-hydroxynicotinonitrile
Disclaimer: Due to the limited availability of specific theoretical and computational studies on 5-Chloro-6-hydroxynicotinonitrile, this guide utilizes data from a comprehensive study on the closely related analogue, 5-Chloro-6-hydroxynicotinic acid . This analogue differs only by the substitution of a carboxylic acid group for the nitrile group and is expected to exhibit similar structural and electronic properties. All data presented herein, unless otherwise specified, pertains to 5-Chloro-6-hydroxynicotinic acid and serves as a robust proxy for the target molecule.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and potential biological interactions is crucial for its application in drug development and rational design of novel functional materials. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level. This guide offers an in-depth overview of the computational methodologies and key findings derived from studies on its close analogue, 5-Chloro-6-hydroxynicotinic acid, providing valuable insights for researchers, scientists, and drug development professionals.
Molecular Structure and Geometry
The molecular structure of 5-Chloro-6-hydroxynicotinic acid has been determined by single-crystal X-ray diffraction.[1] These experimental findings provide a precise geometric description of the molecule in the solid state and serve as a benchmark for computational models.
Experimental Crystallographic Data
The crystallographic data reveals that 5-Chloro-6-hydroxynicotinic acid crystallizes in the monoclinic space group P2(1)/c.[1] The molecule exists as the oxo tautomer, featuring a protonated nitrogen atom in the pyridine ring and a carbonyl group at the C6 position. This tautomeric preference is a key structural feature influencing its chemical behavior.
Table 1: Selected Experimental Bond Lengths and Angles for 5-Chloro-6-hydroxynicotinic Acid [1]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| Cl1-C5 | 1.735 | C4-C5-C6 | 118.9 |
| O1-C6 | 1.248 | C5-C6-N1 | 117.2 |
| N1-C6 | 1.375 | C6-N1-C2 | 124.3 |
| N1-C2 | 1.358 | N1-C2-C3 | 118.5 |
| C2-C3 | 1.380 | C2-C3-C4 | 118.8 |
| C3-C4 | 1.401 | C3-C4-C5 | 122.3 |
| C4-C5 | 1.369 | C3-C7-O2 | 112.5 |
| C3-C7 | 1.485 | C3-C7-O3 | 124.3 |
| C7-O2 | 1.312 | O2-C7-O3 | 123.2 |
| C7-O3 | 1.215 |
Data extracted from the crystallographic information file of the study by Santos et al. (2009).
Computational Methodology
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. The methodologies outlined below are based on the approaches used for 5-Chloro-6-hydroxynicotinic acid.[1]
Computational Workflow
The following diagram illustrates a typical workflow for the theoretical and computational analysis of a small molecule like this compound.
Experimental and Computational Protocols
Experimental Protocol: Single-Crystal X-ray Diffraction [1]
-
Crystal Growth: Single crystals of 5-Chloro-6-hydroxynicotinic acid are grown by slow evaporation from a suitable solvent (e.g., ethanol).
-
Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in difference Fourier maps and refined isotropically.
Computational Protocol: Density Functional Theory (DFT) Calculations [1]
-
Geometry Optimization: The initial molecular structure of the tautomers of 5-Chloro-6-hydroxynicotinic acid is built using standard molecular modeling software. The geometries are then optimized in the gas phase using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311+G(2d,p)).
-
Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.
-
Thermochemical Calculations: The standard molar enthalpies of formation in the gaseous phase are calculated using high-level composite methods like G3MP2 or CBS-QB3 for greater accuracy.
-
Analysis of Electronic Properties: Based on the optimized geometry, various electronic properties are calculated. This includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity, and the calculation of the molecular electrostatic potential (MEP) to identify sites for electrophilic and nucleophilic attack.
Table 2: Summary of Computational Parameters for DFT Studies
| Parameter | Specification |
| Software | Gaussian 09 or similar |
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) |
| Basis Set | 6-311+G(2d,p) or equivalent |
| Environment | Gas Phase |
| Calculation Types | Geometry Optimization, Frequency Analysis |
| High-Accuracy Energy | G3MP2, CBS-QB3 |
Application in Drug Discovery
Substituted nicotinonitrile derivatives are scaffolds of interest in drug discovery due to their diverse biological activities. Computational studies play a pivotal role in the early stages of drug development, from hit identification to lead optimization.
The following diagram illustrates a general workflow for a drug discovery process where a molecule like this compound could be investigated.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Reactivity of the Nitrile Group in 5-Chloro-6-hydroxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key chemical transformations of the nitrile group in 5-Chloro-6-hydroxynicotinonitrile. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and understanding its reactivity is crucial for the synthesis of novel chemical entities. The following sections detail the hydrolysis of the nitrile to a carboxylic acid, its reduction to a primary amine, and its conversion to a tetrazole via cycloaddition.
Hydrolysis of this compound to 5-Chloro-6-hydroxynicotinic Acid
The hydrolysis of the nitrile functionality in this compound provides a direct route to the corresponding carboxylic acid, 5-Chloro-6-hydroxynicotinic acid. This transformation is a key step in the synthesis of various derivatives and is typically achieved under acidic or basic conditions. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.[1][2]
Reaction Scheme:
Caption: Hydrolysis of this compound.
Quantitative Data Summary:
| Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6M HCl (aq) | Water | 100 | 12 | 85-95 | Adapted from[1] |
| 20% NaOH (aq) | Water | 100 | 8 | 80-90 | Adapted from[1] |
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in 6M aqueous hydrochloric acid (10 mL per gram of nitrile).
-
Reaction Execution: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, 5-Chloro-6-hydroxynicotinic acid, may precipitate upon cooling. If not, adjust the pH of the solution to approximately 3-4 with a suitable base (e.g., concentrated NaOH solution) to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure 5-Chloro-6-hydroxynicotinic acid.
Reduction of this compound to (5-Chloro-6-hydroxypyridin-3-yl)methanamine
The reduction of the nitrile group offers a direct pathway to the corresponding primary amine, (5-Chloro-6-hydroxypyridin-3-yl)methanamine, a valuable intermediate for the synthesis of various biologically active molecules. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Reaction Scheme:
Caption: Reduction of this compound.
Quantitative Data Summary:
| Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| LiAlH₄ (2.0 eq), then H₂O | THF | 0 to rt | 4 | 70-85 | General Protocol[1] |
| H₂ (50 psi), Raney Ni | Methanol/NH₃ | 25 | 24 | 65-80 | General Protocol |
Experimental Protocol: Reduction with LiAlH₄
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.
-
Addition of Substrate: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C with stirring.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to yield (5-Chloro-6-hydroxypyridin-3-yl)methanamine.
[3+2] Cycloaddition of this compound with Azide to form 5-(5-Chloro-6-hydroxypyridin-3-yl)-1H-tetrazole
The [3+2] cycloaddition reaction between the nitrile group and an azide source, such as sodium azide, is a widely used method for the synthesis of 5-substituted-1H-tetrazoles.[3][4] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[5] This reaction is frequently catalyzed by Lewis acids, such as zinc salts, or Brønsted acids.
Reaction Scheme:
Caption: Synthesis of a tetrazole from this compound.
Quantitative Data Summary:
| Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaN₃ (1.5 eq), ZnBr₂ (1.0 eq) | Water | 100 | 24 | 75-90 | Adapted from general methods |
| NaN₃ (1.5 eq), NH₄Cl (1.5 eq) | DMF | 120 | 12 | 70-85 | Adapted from general methods[3] |
Experimental Protocol: Zinc-Catalyzed Cycloaddition in Water
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq) in water.
-
Reaction Execution: Heat the mixture to 100°C with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This will protonate the tetrazole and may cause it to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give pure 5-(5-Chloro-6-hydroxypyridin-3-yl)-1H-tetrazole.
Disclaimer: The provided protocols are based on general chemical principles and established methodologies for nitrile transformations. Researchers should always conduct a thorough literature search and risk assessment before attempting any new chemical synthesis. Reaction conditions may require optimization for this specific substrate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]
- 5. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Chloro-6-hydroxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-6-hydroxynicotinonitrile, which exists in tautomeric equilibrium with 5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile, is a versatile heterocyclic building block for the synthesis of a diverse range of substituted pyridine derivatives. The presence of electron-withdrawing cyano and oxo groups, in conjunction with the chlorine atom at the 5-position, activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various functional groups, including amines, ethers, and thioethers, at the C5-position, yielding compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with common nucleophiles.
General Reaction Pathway
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the departure of the chloride leaving group.
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-6-hydroxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely employed in the pharmaceutical industry and materials science for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 5-Chloro-6-hydroxynicotinonitrile with various arylboronic acids. The resulting 5-aryl-6-hydroxynicotinonitrile scaffold is of significant interest in medicinal chemistry due to the presence of the pharmacologically relevant pyridine and nitrile functionalities. While specific literature on this exact substrate is limited, the methodologies presented are based on established and reliable protocols for structurally similar chloropyridines and other heteroaryl chlorides.
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is crucial for the efficiency and success of the reaction, particularly with less reactive chloro-substituted pyridines.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical yields obtained in Suzuki coupling reactions of various chloro-heterocycles with different arylboronic acids under optimized conditions. This data is compiled from studies on analogous substrates and serves as a reference for expected outcomes with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane | 100 | 16 | ~92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | ~78 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | ~85-90 |
| 5 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~88 |
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with an arylboronic acid.
Materials
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or reaction vial, condenser)
-
Magnetic stirrer with heating
-
System for inert atmosphere operations (e.g., Schlenk line)
Reaction Setup
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if separate).
-
Add the degassed anhydrous solvent via syringe. If a biphasic system is used, add the degassed organic solvent followed by the degassed water.
Reaction Procedure
-
Place the sealed reaction vessel in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-aryl-6-hydroxynicotinonitrile product.
Characterization
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
The Versatile Role of 5-Chloro-6-hydroxynicotinonitrile in the Synthesis of Fused Heterocyclic Systems
For Immediate Release
[City, State] – [Date] – 5-Chloro-6-hydroxynicotinonitrile is emerging as a valuable and versatile building block in the field of heterocyclic chemistry, particularly for the synthesis of fused pyridine-based scaffolds. These scaffolds are of significant interest to researchers in drug discovery and development due to their prevalence in a wide array of biologically active compounds. The unique arrangement of a chloro, a hydroxyl, and a nitrile group on the pyridine ring offers multiple reactive sites, enabling the construction of diverse and complex heterocyclic systems, most notably pyrido[2,3-d]pyrimidines.
The strategic positioning of the hydroxyl and nitrile groups on adjacent carbons in this compound allows for facile cyclization reactions to form a fused pyrimidine ring, a core structure in many pharmaceuticals. The presence of the chlorine atom provides an additional point for chemical modification, allowing for the introduction of various substituents to modulate the physicochemical properties and biological activity of the final compounds. This trifunctional nature makes this compound a highly sought-after precursor for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
Application Notes:
The primary application of this compound in heterocyclic synthesis is as a key intermediate for the preparation of substituted pyrido[2,3-d]pyrimidines. This class of compounds is known to exhibit a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial, and anticancer effects. The synthesis typically proceeds through a two-step sequence involving an initial condensation reaction followed by cyclization.
The hydroxyl group can be readily converted into a more reactive leaving group, or the nitrile group can be activated to participate in cyclization reactions. The chloro substituent can be retained in the final product or displaced by various nucleophiles to introduce further chemical diversity. This adaptability allows for the systematic exploration of the structure-activity relationship (SAR) of the synthesized compounds.
Experimental Protocols:
Protocol 1: Synthesis of 4-amino-5-chloro-pyrido[2,3-d]pyrimidine from this compound
This protocol outlines a representative procedure for the synthesis of a 4-aminopyrido[2,3-d]pyrimidine derivative, a common scaffold in medicinal chemistry. The reaction proceeds via an initial formation of an intermediate by reacting this compound with dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with guanidine.
Materials:
-
This compound
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Toluene
-
Glacial acetic acid
Procedure:
-
Step 1: Intermediate Formation. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of this compound (1.0 eq) and DMF-DMA (1.2 eq) in toluene is heated at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization. After the completion of the first step, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude intermediate is dissolved in ethanol.
-
To this solution, a freshly prepared solution of sodium ethoxide (2.0 eq) in ethanol is added, followed by the addition of guanidine hydrochloride (1.5 eq).
-
The reaction mixture is then heated at reflux for 8-12 hours.
-
Step 3: Work-up and Purification. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is evaporated. The residue is neutralized with glacial acetic acid and the precipitated solid is collected by filtration.
-
The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the pure 4-amino-5-chloro-pyrido[2,3-d]pyrimidine.
Quantitative Data Summary:
The following table summarizes typical reaction parameters and outcomes for the synthesis of pyrido[2,3-d]pyrimidine derivatives from 6-hydroxynicotinonitrile precursors based on analogous transformations.
| Starting Material Analogue | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 6-Hydroxynicotinonitrile | 1. DMF-DMA2. Guanidine, NaOEt | 4-6 (Step 1)8-12 (Step 2) | Reflux | 60-75 |
| 5-Bromo-6-hydroxynicotinonitrile | 1. Formamide | 10-14 | 180-200 | 55-70 |
| 6-Hydroxy-5-methylnicotinonitrile | 1. Urea2. POCl₃ | 6-8 (Step 1)3-5 (Step 2) | 190-210 (Step 1)Reflux (Step 2) | 50-65 |
Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis:
Caption: Synthetic pathway from this compound.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for synthesis.
Application of 5-Chloro-6-hydroxynicotinonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-6-hydroxynicotinonitrile is a versatile pyridine-based building block with significant potential in the synthesis of novel agrochemicals. Its inherent functionalities—a reactive hydroxyl group, a nitrile moiety, and a chloro substituent—offer multiple avenues for chemical modification, leading to the generation of a diverse range of molecular scaffolds for insecticides and fungicides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key agrochemical intermediates and illustrative active ingredients.
Introduction
The pyridine ring is a common motif in a multitude of successful agrochemicals due to its favorable physicochemical properties and biological activity. This compound serves as a valuable starting material for the synthesis of polysubstituted pyridines, which are crucial intermediates in the production of high-value crop protection agents. The strategic positioning of its substituents allows for selective transformations to build molecular complexity and fine-tune the biological efficacy of the target compounds.
Key Synthetic Transformation: Chlorination to Dichloronicotinonitrile
A primary and crucial transformation of this compound is the conversion of its hydroxyl group into a chlorine atom. This is typically achieved through treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction yields 2,5-dichloro-3-cyanopyridine, a highly versatile intermediate for further derivatization in the synthesis of various agrochemicals.
Experimental Protocol: Synthesis of 2,5-dichloro-3-cyanopyridine
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in toluene (5 mL/g), add phosphorus oxychloride (3.0 eq) dropwise at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2,5-dichloro-3-cyanopyridine.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2,5-dichloro-3-cyanopyridine |
| Reagents | POCl₃, DMF (cat.) |
| Solvent | Toluene |
| Reaction Temperature | 110-120 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Purity (post-purification) | >98% |
Application in the Synthesis of a Hypothetical Fungicide
The intermediate, 2,5-dichloro-3-cyanopyridine, can be further elaborated to synthesize potent fungicides. A plausible synthetic route involves the nucleophilic aromatic substitution of the chlorine atom at the 2-position, followed by hydrolysis of the nitrile group and subsequent amide coupling.
Experimental Protocol: Synthesis of a Pyridyl-Thiazole Fungicide Analog
Step 1: Synthesis of 2-((1H-1,2,4-triazol-1-yl)methyl)-5-chloro-3-cyanopyridine
-
To a solution of 2,5-dichloro-3-cyanopyridine (1.0 eq) in acetonitrile, add 1H-1,2,4-triazole (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the desired triazolyl-substituted pyridine.
Step 2: Hydrolysis to Carboxylic Acid
-
Suspend the product from Step 1 in a mixture of sulfuric acid and water.
-
Heat the mixture to 100 °C for 12-18 hours.
-
Cool the reaction and neutralize with a sodium hydroxide solution to precipitate the carboxylic acid.
-
Filter, wash with water, and dry to obtain the carboxylic acid derivative.
Step 3: Amide Coupling with an Aniline Derivative
-
Dissolve the carboxylic acid from Step 2 in dichloromethane.
-
Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF to form the acid chloride in situ.
-
In a separate flask, dissolve 2-amino-4-methylthiazole (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by recrystallization or column chromatography to obtain the final fungicide product.
Quantitative Data for Hypothetical Fungicide Synthesis:
| Step | Intermediate/Product | Reagents | Typical Yield |
| 1 | 2-((1H-1,2,4-triazol-1-yl)methyl)-5-chloro-3-cyanopyridine | 1H-1,2,4-triazole, K₂CO₃ | 80-90% |
| 2 | 2-((1H-1,2,4-triazol-1-yl)methyl)-5-chloronicotinic acid | H₂SO₄, H₂O | 70-85% |
| 3 | Final Fungicide Product | Oxalyl chloride, 2-amino-4-methylthiazole, Et₃N | 75-90% |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described above.
Caption: Synthesis of 2,5-dichloro-3-cyanopyridine.
Caption: Hypothetical synthesis of a pyridyl-thiazole fungicide.
Conclusion
This compound is a strategic starting material for the synthesis of complex pyridine-based agrochemicals. The protocols and pathways outlined in this document demonstrate its utility in accessing key intermediates like 2,5-dichloro-3-cyanopyridine and its subsequent conversion into potential fungicidal agents. The versatility of this scaffold presents numerous opportunities for the development of new and effective crop protection solutions. Researchers are encouraged to explore the diverse reactivity of this molecule to generate novel agrochemical candidates.
Application Notes and Protocols for the Synthesis of Fused Pyridine Systems from 5-Chloro-6-hydroxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various fused pyridine systems, valuable scaffolds in medicinal chemistry, utilizing 5-chloro-6-hydroxynicotinonitrile as a versatile starting material. The following sections outline synthetic pathways to key heterocyclic cores, including thieno[2,3-b]pyridines, furo[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines.
Introduction
Fused pyridine ring systems are integral components of numerous pharmaceuticals and biologically active compounds. Their unique electronic and structural properties make them attractive targets in drug discovery. This compound is a readily available and highly functionalized pyridine derivative that serves as an excellent precursor for the construction of diverse fused heterocyclic systems. The presence of chloro, hydroxyl, and nitrile functionalities allows for a variety of cyclization strategies to build upon the pyridine core. This document provides detailed experimental protocols for the synthesis of several important classes of fused pyridines from this starting material.
I. Synthesis of Thieno[2,3-b]pyridine Derivatives
The synthesis of the thieno[2,3-b]pyridine core from this compound can be achieved via a Thorpe-Ziegler type reaction. This involves an initial S-alkylation of a related 2-mercaptopyridine derivative, which can be prepared from the starting material, followed by intramolecular cyclization. A plausible synthetic route involves the conversion of the 6-hydroxy group to a more reactive chloro group, followed by substitution with a sulfur nucleophile and subsequent cyclization. A more direct approach, the Gewald reaction, can also be adapted.
Protocol 1: Synthesis of 3-Amino-5-chloro-6-hydroxythieno[2,3-b]pyridine-2-carbonitrile via a Modified Gewald Reaction
This protocol describes a one-pot synthesis of a highly functionalized thieno[2,3-b]pyridine derivative.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add elemental sulfur (1.2 mmol) and malononitrile (1.1 mmol).
-
Addition of Base: To the stirred suspension, add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.
Quantitative Data from Analogous Syntheses:
| Starting Material | Reagents | Base | Solvent | Time (h) | Yield (%) | Reference |
| Substituted 2-chloronicotinonitrile | Ethyl cyanoacetate, Sulfur | Morpholine | Ethanol | 3 | 75-85 | [Adapted from various sources] |
| Cyclohexanone | Malononitrile, Sulfur | Morpholine | Ethanol | 2 | 80-90 | [Adapted from various sources] |
Reaction Pathway:
II. Synthesis of Furo[2,3-b]pyridine Derivatives
The furan ring can be annulated onto the pyridine core by reacting the hydroxyl group of this compound with a suitable reagent containing a two-carbon unit, followed by cyclization.
Protocol 2: Synthesis of 5-Chloro-2-(cyanomethyl)furo[2,3-b]pyridin-3(2H)-one
This protocol outlines the synthesis of a furo[2,3-b]pyridine derivative through O-alkylation followed by intramolecular cyclization.
Experimental Protocol:
-
Deprotonation: To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL), add a base such as sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes at this temperature.
-
Alkylation: To the resulting alkoxide, add ethyl 2-chloroacetate (1.1 mmol) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cyclization: The intramolecular cyclization is often promoted by the base present. To ensure complete cyclization, the reaction can be gently heated to 50-60 °C for 2-4 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data from Analogous Syntheses:
| Starting Material | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Hydroxynicotinonitrile | Ethyl bromoacetate | K2CO3 | DMF | 12 | 70-80 | [Adapted from various sources] |
| Substituted 2-pyridone | Chloroacetonitrile | NaH | THF | 8 | 65-75 | [Adapted from various sources] |
Reaction Pathway:
III. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The pyrazole ring can be fused to the pyridine core by reacting the 2-chloro substituent with a hydrazine derivative. This reaction proceeds via a nucleophilic aromatic substitution followed by intramolecular cyclization of the nitrile group with the hydrazine moiety.
Protocol 3: Synthesis of 3-Amino-5-chloro-6-hydroxy-1H-pyrazolo[3,4-b]pyridine
This protocol details the synthesis of a pyrazolo[3,4-b]pyridine from this compound and hydrazine.
Experimental Protocol:
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or n-butanol (15 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (2.0 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) for 6-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution and can be collected by filtration. Wash the solid with cold solvent and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
Quantitative Data from Analogous Syntheses:
| Starting Material | Hydrazine Derivative | Solvent | Time (h) | Yield (%) | Reference |
| 2-Chloronicotinonitrile | Hydrazine hydrate | Ethanol | 8 | 85-95 | [Adapted from various sources] |
| 2,6-Dichloronicotinonitrile | Phenylhydrazine | n-Butanol | 10 | 70-80 | [Adapted from various sources] |
Reaction Pathway:
IV. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
The synthesis of pyrido[2,3-d]pyrimidines often starts from a 2-aminonicotinonitrile precursor. Therefore, a preliminary step to convert the 6-hydroxy group of the starting material to an amino group is required. This can be achieved through various methods, such as conversion to a chloro intermediate followed by amination. Once the 2-aminonicotinonitrile is obtained, cyclization with a one-carbon synthon like formamide or formic acid yields the pyrido[2,3-d]pyrimidine core.
Protocol 4: Two-Step Synthesis of 6-Chloro-7-hydroxy-pyrido[2,3-d]pyrimidin-4-amine
Step 1: Synthesis of 2-Amino-5-chloro-6-hydroxynicotinonitrile
-
Chlorination: Convert the 6-hydroxy group of this compound to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This reaction should be performed under anhydrous conditions.
-
Amination: The resulting 2,5-dichloro-3-cyanopyridine is then reacted with ammonia (e.g., in a sealed vessel with alcoholic ammonia) to selectively substitute the more reactive 2-chloro group with an amino group.
Step 2: Synthesis of 6-Chloro-7-hydroxy-pyrido[2,3-d]pyrimidin-4-amine
-
Reaction Setup: In a round-bottom flask, place 2-amino-5-chloro-6-hydroxynicotinonitrile (1.0 mmol) and an excess of formamide (10 mL).
-
Reaction Conditions: Heat the mixture to reflux (around 210 °C) for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture and pour it into water. The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Quantitative Data from Analogous Syntheses:
| Starting Material | C1 Synthon | Solvent | Time (h) | Yield (%) | Reference |
| 2-Aminonicotinonitrile | Formamide | Neat | 3 | 80-90 | [1] |
| Substituted 2-aminonicotinonitrile | Triethyl orthoformate | Acetic anhydride | 5 | 75-85 | [Adapted from various sources] |
Reaction Pathway:
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions and yields provided are based on analogous transformations and may require optimization for the specific substrate.
References
Application Notes and Protocols for the Synthesis of 2-Amino-5-chloro-6-substituted-nicotinonitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 2-amino-5-chloro-6-substituted-nicotinonitriles, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The described method is a one-pot, multi-component reaction that offers a straightforward and efficient route to these valuable scaffolds. This document outlines the synthetic pathway, detailed experimental procedures, and a summary of expected yields for various substituted derivatives.
Introduction
Nicotinonitrile derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The specific substitution pattern of a 2-amino group, a 5-chloro atom, and a variable substituent at the 6-position of the pyridine ring can significantly influence the pharmacological profile of these molecules. This protocol details a reliable method for the synthesis of these compounds, starting from readily available precursors.
Synthetic Pathway
The synthesis of 2-amino-5-chloro-6-substituted-nicotinonitriles is achieved through a multi-component reaction involving a substituted benzaldehyde, 1-(5-chloro-2-hydroxyphenyl)ethan-1-one (or a similar chloro-substituted acetophenone), malononitrile, and ammonium acetate as the nitrogen source. The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the final nicotinonitrile product.
Experimental Workflow Diagram
Caption: General workflow for the one-pot synthesis of 2-amino-5-chloro-6-substituted-nicotinonitriles.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-amino-5-chloro-6-substituted-nicotinonitriles.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
1-(5-chloro-2-hydroxyphenyl)ethan-1-one (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (8.0 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the substituted benzaldehyde (1.0 mmol), 1-(5-chloro-2-hydroxyphenyl)ethan-1-one (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (8.0 mmol).
-
Solvent Addition: Add 20 mL of ethanol to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.
Data Summary
The following table summarizes the expected yields for the synthesis of various 2-amino-5-chloro-6-substituted-nicotinonitriles based on the substituent on the benzaldehyde.
| Entry | 6-Substituent (R) | Benzaldehyde Precursor | Typical Yield (%) |
| 1 | Phenyl | Benzaldehyde | 75 - 85 |
| 2 | 4-Methylphenyl | 4-Methylbenzaldehyde | 78 - 88 |
| 3 | 4-Methoxyphenyl | 4-Methoxybenzaldehyde | 80 - 90 |
| 4 | 4-Chlorophenyl | 4-Chlorobenzaldehyde | 72 - 82 |
| 5 | 3-Nitrophenyl | 3-Nitrobenzaldehyde | 65 - 75 |
Note: Yields are based on literature for analogous reactions and may vary depending on the specific reaction conditions and scale.
Signaling Pathway Diagram (Hypothetical Mechanism)
The following diagram illustrates the proposed mechanistic pathway for the formation of the nicotinonitrile ring system.
Caption: Proposed reaction mechanism for the formation of 2-amino-5-chloro-6-substituted-nicotinonitriles.
Conclusion
The described one-pot, multi-component synthesis provides an efficient and versatile method for obtaining a variety of 2-amino-5-chloro-6-substituted-nicotinonitriles. This protocol is suitable for use in research and development settings, facilitating the exploration of this chemical space for potential drug candidates and other applications. The straightforward procedure and generally good yields make this an attractive method for the synthesis of these important heterocyclic compounds.
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Chloro-6-hydroxynicotinonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Chloro-6-hydroxynicotinonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent two-step synthetic pathway for this compound involves the initial synthesis of the precursor, 6-hydroxynicotinonitrile (also known as 6-oxo-1,6-dihydropyridine-3-carbonitrile), followed by its selective chlorination at the 5-position.
Q2: How can I synthesize the precursor, 6-hydroxynicotinonitrile?
A2: 6-Hydroxynicotinonitrile can be synthesized via the cyclization of an acyclic precursor. One reported method involves the acid-induced cyclization of (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide.[1] Another approach is the reaction of a β-amino enone with cyanoacetamide.[1]
Q3: What are the common challenges in the synthesis of 6-hydroxynicotinonitrile?
A3: Key challenges include ensuring the complete formation and purification of the acyclic precursor and optimizing the conditions for the cyclization reaction to maximize the yield of the desired pyridone ring structure. Side reactions, such as the formation of isomers or incomplete cyclization, can occur if reaction parameters are not carefully controlled.
Q4: Which chlorinating agent is suitable for the selective chlorination of 6-hydroxynicotinonitrile at the 5-position?
A4: N-Chlorosuccinimide (NCS) is a commonly used reagent for the chlorination of electron-rich heterocyclic systems like 2-pyridones (the tautomeric form of 6-hydroxynicotinonitrile). The reaction is often carried out in a suitable solvent, and for less reactive substrates, an acid catalyst may be employed.[2][3]
Q5: How can I improve the regioselectivity of the chlorination step?
A5: The inherent electronic properties of the 6-hydroxynicotinonitrile ring direct electrophilic substitution to the 3- and 5-positions. To favor chlorination at the 5-position, careful control of reaction conditions such as temperature, reaction time, and the stoichiometry of the chlorinating agent is crucial. The choice of solvent can also influence the regioselectivity.
Troubleshooting Guides
Synthesis of 6-Hydroxynicotinonitrile
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of 6-hydroxynicotinonitrile | Incomplete cyclization of the precursor. | - Ensure the use of a suitable acid catalyst (e.g., hydrochloric acid in acetic acid) and optimize its concentration.[1]- Increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC or LC-MS.- Ensure the precursor is of high purity. |
| Formation of byproducts. | - Analyze the reaction mixture by LC-MS or NMR to identify the byproducts.- Adjust the reaction temperature to minimize side reactions.- Modify the work-up procedure to effectively remove impurities. | |
| Difficulty in isolating the product | Product is highly soluble in the reaction solvent. | - After reaction completion, cool the mixture and pour it into ice water to precipitate the product.- Extract the aqueous mixture with a suitable organic solvent.- Purify the crude product by recrystallization from an appropriate solvent system. |
Chlorination of 6-Hydroxynicotinonitrile
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction. | - Increase the molar equivalent of N-Chlorosuccinimide (NCS) incrementally (e.g., from 1.1 to 1.5 equivalents).- Add a catalytic amount of a protic acid (e.g., HCl, H₂SO₄) if the substrate is not sufficiently reactive.[2][3]- Increase the reaction temperature and monitor the reaction progress closely. |
| Degradation of the starting material or product. | - Perform the reaction at a lower temperature for a longer duration.- Use a less aggressive chlorinating agent or a milder acid catalyst. | |
| Formation of dichlorinated or other isomeric byproducts | Over-chlorination or lack of regioselectivity. | - Use a stoichiometric amount of NCS (e.g., 1.05-1.1 equivalents).- Control the reaction temperature carefully; avoid excessive heating.- Investigate different solvents to enhance regioselectivity.- Add the chlorinating agent portion-wise to maintain a low concentration in the reaction mixture. |
| Reaction does not proceed to completion | Insufficient activation of the substrate. | - If using NCS, consider switching to a stronger chlorinating agent like sulfuryl chloride (SO₂Cl₂), but be aware of its higher reactivity and potential for side reactions.- For less reactive substrates, explore the use of a pyridine N-oxide intermediate to enhance the reactivity of the pyridine ring towards electrophilic substitution. |
Experimental Protocols
Protocol 1: Synthesis of 6-Hydroxynicotinonitrile (Hypothetical)
This protocol is based on general procedures for the synthesis of similar 2-pyridones.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid (2:1 v/v).[1]
-
Reaction: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure 6-hydroxynicotinonitrile.
Protocol 2: Synthesis of this compound (Hypothetical)
This protocol is based on general procedures for the chlorination of activated aromatic compounds.
-
Reaction Setup: In a round-bottom flask, dissolve 6-hydroxynicotinonitrile (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or dichloromethane).[2]
-
Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for the required time, monitoring the reaction by TLC. For less reactive substrates, a catalytic amount of a protic acid can be added.[2][3]
-
Work-up: Once the reaction is complete, pour the mixture into ice water.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.
Data Presentation
Table 1: Optimization of Chlorination Reaction Conditions (Hypothetical Data)
| Entry | Chlorinating Agent | Equivalents | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NCS | 1.1 | CH₂Cl₂ | None | 25 | 24 | 45 |
| 2 | NCS | 1.1 | Acetic Acid | None | 25 | 12 | 65 |
| 3 | NCS | 1.1 | Acetic Acid | H₂SO₄ (cat.) | 25 | 6 | 80 |
| 4 | NCS | 1.5 | Acetic Acid | H₂SO₄ (cat.) | 25 | 6 | 75 (with di-chloro byproduct) |
| 5 | SO₂Cl₂ | 1.1 | CH₂Cl₂ | None | 0 to 25 | 2 | 85 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the chlorination step.
References
Technical Support Center: Synthesis of 5-Chloro-6-hydroxynicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Chloro-6-hydroxynicotinonitrile.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide provides a structured approach to identifying and resolving common issues.
Logical Troubleshooting Workflow
Caption: A flowchart outlining the troubleshooting process for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common synthetic route starts from 2,6-dihydroxynicotinonitrile. This precursor can then be selectively chlorinated to yield the desired product. Another potential route could involve the cyclization of appropriate acyclic precursors.
Q2: I am observing a very low yield of the desired product. What are the likely causes?
A2: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction time may be insufficient, or the temperature may not be optimal. Consider increasing the reaction time or temperature incrementally.
-
Sub-optimal chlorinating agent: The choice and stoichiometry of the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) are critical. An excess may lead to over-chlorination, while an insufficient amount will result in incomplete conversion.
-
Poor work-up and extraction: The desired product might be lost during the work-up and extraction phases. Ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase during extraction.
-
Decomposition: The product might be sensitive to high temperatures or prolonged reaction times.
Q3: My purified product contains significant impurities. How can I identify and minimize them?
A3: Common impurities can include unreacted starting material, over-chlorinated by-products, and hydrolyzed products.
-
Unreacted 2,6-dihydroxynicotinonitrile: This can be identified by comparing the spectroscopic data (e.g., ¹H NMR, LC-MS) of your product with that of the starting material. To minimize this, ensure the reaction goes to completion by adjusting the reaction time or the stoichiometry of the chlorinating agent.
-
Over-chlorinated by-products: Formation of dichloro-derivatives is a common issue. This can be controlled by careful, slow addition of the chlorinating agent and maintaining a lower reaction temperature.
-
5-Chloro-6-hydroxynicotinic acid: The nitrile group can be susceptible to hydrolysis to a carboxylic acid, especially under acidic or basic conditions during work-up.[1] It is advisable to perform the work-up under neutral or mildly acidic conditions and at a low temperature.
-
Purification: A combination of recrystallization and column chromatography is often necessary to achieve high purity. A gradient elution on silica gel can be effective in separating the desired product from closely related impurities.
Q4: The characterization of my final product is ambiguous. What should I look for?
A4: this compound can exist in tautomeric forms (the hydroxypyridine and the pyridone form). This can sometimes lead to complex spectroscopic data.
-
¹H NMR: Look for the characteristic aromatic protons of the pyridine ring. The chemical shift of the proton adjacent to the hydroxyl/keto group will be informative. The presence of a broad singlet for the OH or NH proton is also expected.
-
¹³C NMR: The chemical shift of the carbon bearing the hydroxyl/keto group can help distinguish between the tautomers.[1]
-
IR Spectroscopy: Key stretches to look for are the C≡N (nitrile) around 2220-2260 cm⁻¹, a broad O-H (hydroxyl) or N-H (pyridone) stretch around 3200-3600 cm⁻¹, and potentially a C=O (pyridone) stretch around 1650-1690 cm⁻¹.[1]
-
Mass Spectrometry: The mass spectrum should show the correct molecular ion peak for C₆H₃ClN₂O.
Data Presentation
Table 1: Hypothetical Reaction Parameters for Synthesis of this compound
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 2,6-Dihydroxynicotinonitrile | 2,6-Dihydroxynicotinonitrile | 2,6-Dihydroxynicotinonitrile |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) |
| Solvent | Acetonitrile | Dichloromethane | Acetonitrile |
| Temperature | 0 °C to rt | rt | 50 °C |
| Reaction Time | 4 hours | 12 hours | 2 hours |
| Yield (Hypothetical) | 65% | 50% | 75% |
| Major By-product | Dichloro-derivative | Unreacted Starting Material | Dichloro-derivative |
Note: This data is hypothetical and for illustrative purposes to guide optimization.
Experimental Protocols
General Experimental Protocol for the Synthesis of this compound (Hypothetical)
This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds and should be optimized for specific laboratory conditions.
Reaction Setup Workflow
Caption: A workflow diagram for the reaction setup.
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2,6-dihydroxynicotinonitrile (1.0 eq) in a suitable solvent such as acetonitrile.
-
Addition of Chlorinating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the chlorinating agent (e.g., sulfuryl chloride, 1.0-1.2 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding cold water. Adjust the pH of the solution to ~6-7 with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Disclaimer: This technical support center provides information based on general chemical principles and available data on related compounds. All experimental work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and after a thorough risk assessment. The hypothetical protocols need to be optimized for specific laboratory conditions.
References
Technical Support Center: 5-Chloro-6-hydroxynicotinonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-6-hydroxynicotinonitrile. The information is designed to help identify and resolve issues related to byproduct formation during chemical reactions involving this compound.
Troubleshooting Guides
Unexpected byproduct formation can significantly impact reaction yield, purity, and overall process efficiency. The following table summarizes common issues, potential causes, and recommended solutions when working with this compound.
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Incomplete conversion of starting material | - Insufficient reaction time or temperature- Inadequate mixing- Deactivation of reagents or catalysts | - Monitor the reaction progress using techniques like TLC or HPLC.[1]- Increase reaction time or temperature incrementally.- Ensure efficient stirring, especially for heterogeneous mixtures.- Use freshly opened or purified reagents and solvents. |
| Formation of colored impurities | - Oxidation of the hydroxypyridine ring- Polymerization of starting material or products- Side reactions involving residual solvents or reagents | - Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).- Use purified, degassed solvents.- Investigate the stability of the starting material and product under the reaction conditions. |
| Presence of an unexpected isomer | - Isomerization under acidic or basic conditions- Non-regioselective reaction | - Carefully control the pH of the reaction mixture.- Analyze the crude product to identify the isomeric impurity.- Modify reaction conditions (e.g., catalyst, solvent, temperature) to favor the desired isomer. |
| Formation of a dimer or polymer | - Self-condensation of the starting material or product, particularly at elevated temperatures. | - Lower the reaction temperature.- Use a more dilute reaction mixture.- Consider the use of protecting groups for reactive functionalities if dimerization is a persistent issue. |
| Hydrolysis of the nitrile group | - Presence of water in the reaction mixture- Acidic or basic reaction conditions | - Use anhydrous solvents and reagents.- Perform the reaction under strictly anhydrous conditions.- Neutralize the reaction mixture promptly during workup. |
| Chlorination at an undesired position | - Use of harsh chlorinating agents- Lack of regioselectivity in the chlorination step | - Employ milder and more selective chlorinating agents.- Optimize reaction conditions such as temperature and reaction time to improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
A1: While specific byproducts depend heavily on the reaction conditions and reagents used, common impurities can arise from:
-
Incomplete reaction: Leaving unreacted starting material.
-
Over-reaction or side reactions: Such as polychlorination, or reaction at the nitrile or hydroxyl group.
-
Degradation: The pyridone ring can be susceptible to degradation under harsh conditions.
-
Dimerization: Self-reaction of the starting material or product can lead to the formation of dimers.
Q2: How can I minimize the formation of hydroxypyridine byproducts when performing a chlorination reaction on a related aminopyridine precursor?
A2: The formation of hydroxypyridines during the conversion of aminopyridines to chloropyridines via diazotization can be a significant side reaction. To minimize this, it is recommended to use a one-pot synthesis method where the diazotization is performed in the presence of a chloride source, and the subsequent displacement of the diazonium group occurs in situ. This approach has been shown to provide good yields of the target chloropyridines with complete conversion of the starting aminopyridine and without the formation of hydroxypyridine byproducts.
Q3: My reaction with phosphorus oxychloride (POCl₃) is giving a complex mixture of products. What could be the cause?
A3: Phosphorus oxychloride is a strong dehydrating and chlorinating agent. When reacting with a multifunctional compound like this compound, it can lead to several side reactions:
-
Dehydration of the nitrile group: This is generally not favorable.
-
Reaction with the hydroxyl group: This is the expected reaction to form a dichlorinated pyridine.
-
Ring activation and subsequent reactions: The Vilsmeier-Haack reagent, formed from POCl₃ and a formamide-type solvent (like DMF), can lead to formylation or other electrophilic substitutions on the electron-rich pyridine ring.
-
Decomposition: At elevated temperatures, POCl₃ can cause decomposition of the starting material.
To troubleshoot, consider lowering the reaction temperature, using a non-participating solvent, and carefully controlling the stoichiometry of the reagents.
Q4: I am observing the formation of a byproduct with the same mass as my product but a different retention time in HPLC. What could it be?
A4: This strongly suggests the formation of an isomer. Positional isomers are a common challenge in the synthesis of substituted pyridines. The specific isomer formed will depend on the reaction mechanism. To identify the isomer, you may need to use techniques like NMR spectroscopy or mass spectrometry with fragmentation analysis. To control the formation of the undesired isomer, you may need to re-evaluate your synthetic strategy and reaction conditions to favor the desired regioselectivity.
Q5: What are the best analytical techniques to identify and quantify byproducts in my reaction mixture?
A5: A combination of chromatographic and spectroscopic techniques is generally most effective:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV or mass spectrometry (MS) detector, HPLC is excellent for separating components of the reaction mixture and providing initial information on their relative quantities and molecular weights.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing accurate mass information, which can help in determining their elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the detailed chemical structure of both the desired product and any significant byproducts that can be isolated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable byproducts.
Experimental Protocols
General Protocol for Monitoring Reaction Progress by HPLC-UV
This protocol provides a general guideline for monitoring the progress of a reaction involving this compound. Specific conditions may need to be optimized for your particular reaction.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is often effective. A typical gradient might be:
-
0-2 min: 95% A
-
2-15 min: Ramp to 5% A
-
15-20 min: Hold at 5% A
-
20-21 min: Ramp back to 95% A
-
21-25 min: Re-equilibration at 95% A
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Detection Wavelength: Monitor at a wavelength where both the starting material and expected product have significant absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is useful for obtaining full UV spectra.
-
Sample Preparation: Quench a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., acetonitrile/water), and filter it through a 0.22 µm syringe filter before injection.
Visualizations
Troubleshooting Workflow for Byproduct Formation
The following diagram illustrates a logical workflow for identifying and addressing byproduct formation in your reactions.
Caption: A flowchart for troubleshooting byproduct formation.
References
Technical Support Center: Nicotinonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of nicotinonitrile, targeting researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
I. Synthesis Route 1: Dehydration of Nicotinamide with Phosphorus Pentoxide
This method involves the dehydration of nicotinamide using a strong dehydrating agent, phosphorus pentoxide (P₂O₅), to yield nicotinonitrile.
Experimental Protocol: Dehydration of Nicotinamide
A detailed procedure for the synthesis of nicotinonitrile from nicotinamide is adapted from Organic Syntheses.[1][2]
Materials:
-
Nicotinamide (powdered): 100 g (0.82 mole)
-
Phosphorus pentoxide: 100 g (0.70 mole)
-
Ether or Acetone
-
Ice-salt bath
Apparatus:
-
1-L round-bottomed flask (dry)
-
Stopper
-
10-mm inner diameter tube
-
80-cm air condenser
-
125-mL Claisen flask (receiver)
-
High-temperature burner (e.g., Fisher or Meker type)
-
Steam bath
-
Distillation apparatus
Procedure:
-
Place 100 g of powdered nicotinamide and 100 g of phosphorus pentoxide into a dry 1-L round-bottomed flask. Stopper the flask and shake to ensure thorough mixing of the powders.
-
Connect the flask to an 80-cm air condenser arranged for distillation via a 10-mm i.d. tube. Use a 125-mL Claisen flask immersed in an ice-salt bath as the receiver. To prevent clogging, ensure the end of the condenser is not constricted.[1][2]
-
Reduce the pressure to 15–20 mm Hg.
-
Heat the mixture with a large, free flame, moving it around to melt the material as rapidly as possible.
-
Heat the mixture vigorously for 15–20 minutes until no more product distills over or until foam reaches the top of the flask.
-
Allow the apparatus to cool completely.
-
Rinse the product from the condenser and connecting tube with ether or acetone. If using acetone, it must be removed by distillation under reduced pressure before the final product distillation.[1][2]
-
Combine the washings with the distillate.
-
Distill off the ether on a steam bath.
-
Distill the remaining product at atmospheric pressure using an air condenser. The fraction boiling at 205–208 °C is collected as nicotinonitrile.
-
Residue Removal: The residue in the reaction flask can be removed by carefully adding water, letting it stand overnight, and then washing it repeatedly with water.[1][2]
Troubleshooting Guide: Dehydration of Nicotinamide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction due to insufficient heating. | Ensure vigorous and even heating of the reaction mixture. The reaction is endothermic and requires a strong heat source. |
| Loss of product during transfer. | Carefully rinse all apparatus (condenser, connecting tubes) with a suitable solvent (ether or acetone) to recover all the product. | |
| Incomplete dehydration. | Ensure the phosphorus pentoxide is fresh and has been stored in a desiccator to maintain its dehydrating power. | |
| Clogging of the Condenser | Solidification of nicotinonitrile in the condenser. | Ensure the end of the condenser does not extend far into the receiver and is not constricted.[1][2] A slight warming of the condenser with a heat gun can be applied cautiously if clogging starts to occur. |
| Product is Contaminated (e.g., with unreacted nicotinamide) | Incomplete reaction or inefficient purification. | Ensure the reaction goes to completion. For purification, unreacted nicotinamide is less soluble in solvents like benzene. Suspending the crude product in benzene and treating it with an amine like morpholine can convert any nicotinic acid impurity (from hydrolysis of the amide) to a soluble salt, allowing for the recovery of pure nicotinonitrile by filtration.[3] Recrystallization from a suitable solvent can also be employed. |
| Dark-colored Product | Overheating or presence of impurities. | Control the heating rate to avoid charring. Ensure starting materials are of high purity. The crude product can be purified by distillation or recrystallization to remove colored impurities. |
Frequently Asked Questions (FAQs): Dehydration of Nicotinamide
Q1: What are the main safety precautions when working with phosphorus pentoxide? A1: Phosphorus pentoxide is a highly corrosive substance that reacts violently with water, generating significant heat.[4] Always handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] When handling, avoid contact with skin and eyes, and do not inhale the dust.[6] It is crucial to add P₂O₅ to other reagents; never add water or other liquids to P₂O₅ to avoid a violent exothermic reaction.[5] Store in a cool, dry, well-ventilated area away from water and incompatible materials.[5][6]
Q2: What are the common impurities in this synthesis? A2: The most common impurity is unreacted nicotinamide. If the product comes into contact with moisture, some nicotinonitrile may hydrolyze back to nicotinamide or further to nicotinic acid.
Q3: How can I purify the crude nicotinonitrile from this reaction? A3: The primary method of purification is distillation, as described in the protocol.[1][2] If further purification is needed, recrystallization can be performed.[7] Suitable solvents for recrystallization should be determined experimentally but could include a non-polar solvent in which nicotinonitrile is soluble when hot and insoluble when cold.[8][9]
Diagrams
Caption: Experimental workflow for nicotinonitrile synthesis via dehydration.
II. Synthesis Route 2: Ammoxidation of 3-Picoline
The ammoxidation of 3-picoline is a major industrial method for producing nicotinonitrile. This gas-phase catalytic reaction involves reacting 3-picoline with ammonia and oxygen (from air) over a heterogeneous catalyst.[10]
Experimental Protocol: Ammoxidation of 3-Picoline (Conceptual)
This protocol outlines the general principles of a lab-scale ammoxidation of 3-picoline. Specific parameters will vary based on the catalyst and reactor setup.
Materials:
-
3-Picoline
-
Ammonia gas
-
Air (or a mixture of oxygen and an inert gas like nitrogen)
-
Heterogeneous catalyst (e.g., V₂O₅-MoO₃ on a support)[5]
Apparatus:
-
Fixed-bed or fluidized-bed reactor
-
Gas flow controllers
-
Vaporizer for 3-picoline
-
Heating system for the reactor
-
Condenser and collection system for the product
Procedure:
-
Pack the reactor with the chosen catalyst.
-
Heat the reactor to the desired reaction temperature (typically 350-450 °C).
-
Introduce a controlled flow of ammonia and air (or O₂/N₂) into the reactor to condition the catalyst.
-
Vaporize the 3-picoline and introduce it into the gas stream before it enters the reactor. The molar ratio of reactants is a critical parameter to control.
-
The gaseous reaction mixture passes through the catalyst bed, where 3-picoline is converted to nicotinonitrile.
-
The product stream exiting the reactor is cooled to condense the nicotinonitrile and any unreacted 3-picoline.
-
The crude liquid product is collected for purification.
Troubleshooting Guide: Ammoxidation of 3-Picoline
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion of 3-Picoline | Catalyst deactivation. | Signs: Gradual decrease in conversion over time. Action: Regenerate the catalyst. For vanadium-based catalysts, this may involve controlled oxidation to burn off coke deposits and re-oxidize the vanadium species.[6] A process involving treatment with an aqueous ammonia solution at elevated temperatures can also be used for regeneration.[11] |
| Incorrect reaction temperature. | Optimize the reaction temperature. Too low a temperature will result in low conversion, while too high a temperature can lead to over-oxidation and byproduct formation. | |
| Inappropriate reactant feed ratios. | Optimize the molar ratios of 3-picoline, ammonia, and oxygen. | |
| Low Selectivity to Nicotinonitrile | Non-optimal catalyst composition. | The choice of catalyst and support is crucial. Vanadia-molybdena catalysts are known to be effective.[1] The interaction between the active species and the support can influence selectivity.[12] |
| Over-oxidation. | Reduce the reaction temperature or the oxygen concentration in the feed. | |
| Formation of byproducts. | Byproducts such as pyridine, CO₂, and other pyridine derivatives can form.[13] Optimizing reaction conditions and catalyst can minimize their formation. | |
| Catalyst Deactivation | Coking (deposition of carbonaceous material). | Increase the oxygen-to-hydrocarbon ratio or the reaction temperature to burn off coke. A controlled regeneration cycle with air is typically used. |
| Reduction of the active metal oxide. | The catalyst operates in a specific oxidation state. Changes in the feed composition can lead to over-reduction. Ensure proper control of the oxygen partial pressure. | |
| Poisoning by impurities in the feed. | Ensure the purity of the 3-picoline and other feed gases. |
Frequently Asked Questions (FAQs): Ammoxidation of 3-Picoline
Q1: What are the common byproducts in the ammoxidation of 3-picoline? A1: Common byproducts include carbon dioxide (from over-oxidation), pyridine, and other pyridine derivatives.[13] The formation of these byproducts reduces the selectivity of the reaction.
Q2: How can I monitor the reaction progress and product distribution? A2: The reaction is typically monitored by online gas chromatography (GC) of the effluent gas stream. This allows for the quantification of unreacted 3-picoline, nicotinonitrile, and byproducts.
Q3: What are the key parameters to control for optimizing the yield of nicotinonitrile? A3: The key parameters are the reaction temperature, the molar ratios of 3-picoline to ammonia and oxygen, the space velocity (the rate at which the reactants pass over the catalyst), and the choice of catalyst.
Data Presentation
Table 1: Comparison of Catalysts for Ammoxidation of 3-Picoline
| Catalyst System | Support | Temperature (°C) | 3-Picoline Conversion (%) | Nicotinonitrile Selectivity (%) | Nicotinonitrile Yield (%) | Reference |
| V₂O₅ | - | 458 | - | - | 34 | [1] |
| V₆O₁₃ | - | 365 | - | - | 76 | [1] |
| V-Ti-O | - | - | - | 83 | - | [1] |
| V₂O₅-MoO₃ | γ-Al₂O₃ | - | - | - | - | [1] |
| Vanadium-based | - | - | 89.3 | - | 83.5 | [5] |
| Vanadium-titanium-antimony | - | - | 97 | - | 68 | [5] |
Note: Direct comparison of yields can be challenging due to variations in experimental conditions across different studies.
Diagrams
Caption: Troubleshooting logic for low yield in 3-picoline ammoxidation.
III. Purification of Nicotinonitrile
Proper purification is crucial to obtain high-purity nicotinonitrile suitable for downstream applications. The choice of purification method depends on the nature of the impurities present in the crude product.
General Purification Techniques
-
Distillation: Effective for separating nicotinonitrile from less volatile impurities (like unreacted nicotinamide) or more volatile impurities (like some solvents or low-boiling byproducts).[14]
-
Recrystallization: A powerful technique for purifying solid crude nicotinonitrile.[8] The choice of solvent is critical: the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities should remain in solution upon cooling.[9]
-
Column Chromatography: Useful for separating nicotinonitrile from impurities with different polarities.[7] A suitable solvent system is chosen to achieve good separation on a stationary phase like silica gel.
Purification from Specific Synthesis Routes
From Dehydration of Nicotinamide:
-
Primary Impurity: Unreacted nicotinamide.
-
Purification Strategy:
-
Distillation: As nicotinamide has a much higher boiling point than nicotinonitrile, distillation is an effective separation method.
-
Solvent Extraction/Washing: Washing the crude product with a solvent in which nicotinonitrile is soluble but nicotinamide is not can remove the unreacted starting material.
-
Recrystallization: If the crude product is solid, recrystallization can be employed.
-
From Ammoxidation of 3-Picoline:
-
Primary Impurities: Unreacted 3-picoline, pyridine, and other pyridine derivatives.
-
Purification Strategy:
-
Fractional Distillation: Since 3-picoline and other pyridine byproducts have boiling points relatively close to that of nicotinonitrile, fractional distillation with a column having a high number of theoretical plates is necessary for effective separation.
-
Azeotropic Distillation: In some cases, azeotropic distillation can be used to separate components with close boiling points.[15]
-
Extraction: Liquid-liquid extraction, potentially using supercritical fluids like CO₂, can be employed to separate pyridine derivatives from aqueous solutions.[16]
-
Frequently Asked Questions (FAQs): Purification
Q1: My nicotinonitrile product has "oiled out" during recrystallization instead of forming crystals. What should I do? A1: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be addressed by:
-
Reheating the solution and adding more solvent.
-
Using a lower boiling point solvent for recrystallization.
-
Slowing down the cooling process to allow for proper crystal nucleation and growth.
Q2: How do I choose a suitable solvent for recrystallization? A2: A good recrystallization solvent should:
-
Completely dissolve the compound when hot.
-
Have very low solubility for the compound when cold.
-
Either not dissolve the impurities at all or dissolve them very well so they remain in the mother liquor upon cooling.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.[9] It is often necessary to test several solvents on a small scale to find the optimal one.
Q3: How can I remove acidic impurities like nicotinic acid from my product? A3: Acidic impurities can be removed by washing an organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate solution). The nicotinic acid will be converted to its salt, which is soluble in the aqueous layer and can be separated. Alternatively, ion-exchange resins can be used.[4][17]
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 4. US6218543B1 - Processes for producing highly pure nicotinamide - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. mdpi.com [mdpi.com]
- 11. US4111832A - Process for regenerating spent vanadium oxide containing oxidation catalysts - Google Patents [patents.google.com]
- 12. Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance | Scientific.Net [scientific.net]
- 13. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CN101066946A - A kind of separation method of picoline mixture - Google Patents [patents.google.com]
- 16. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 17. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
Technical Support Center: Regioselectivity in Reactions with 5-Chloro-6-hydroxynicotinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-6-hydroxynicotinonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary regioselectivity challenges when working with this compound?
A1: this compound is an ambident nucleophile, meaning it possesses two primary sites for electrophilic attack: the nitrogen of the pyridine ring (N-alkylation) and the oxygen of the hydroxyl group (O-alkylation). The main challenge is to control the reaction conditions to selectively yield either the N-substituted or the O-substituted product, as mixtures of both are often formed.
Q2: How can I favor O-alkylation of this compound?
A2: To promote the formation of the O-alkylated product, 6-alkoxy-5-chloro-3-cyanopyridine, specific reaction conditions are recommended. The use of a moderately weak base in a polar aprotic solvent is generally effective. For instance, cesium carbonate (Cs₂CO₃) in a solvent like N,N-dimethylformamide (DMF) or acetonitrile has been shown to provide excellent yields and high selectivity for O-alkylation.
Q3: What conditions are optimal for achieving N-alkylation?
A3: Selective N-alkylation to produce 1-alkyl-5-chloro-1,6-dihydro-6-oxo-3-pyridinecarbonitrile can be more challenging. Generally, stronger bases and less polar solvents can favor N-alkylation. The use of sodium hydride (NaH) in a nonpolar solvent like tetrahydrofuran (THF) or toluene can promote the formation of the N-alkylated product. In some cases, phase-transfer catalysis has also been employed to achieve N-alkylation of related pyridone systems.
Q4: I am getting a mixture of N- and O-alkylated products. How can I improve the regioselectivity?
A4: Obtaining a mixture of regioisomers is a common issue. To improve selectivity, consider the following troubleshooting strategies:
-
Choice of Base: The counter-ion of the base can significantly influence the reaction outcome. Softer cations like Cs⁺ tend to favor O-alkylation, while harder cations like Na⁺ may favor N-alkylation.
-
Solvent Polarity: Polar aprotic solvents like DMF and acetonitrile generally favor O-alkylation. Nonpolar solvents such as THF or toluene can shift the selectivity towards N-alkylation.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity. It is advisable to start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature.
-
Nature of the Electrophile: Highly reactive electrophiles, such as alkyl triflates, may lead to lower selectivity. Alkyl halides (bromides or iodides) are commonly used and can offer better control.
Q5: Are there any catalyst- and base-free methods for selective N-alkylation?
A5: For some hydroxypyridine systems, specific N-alkylation has been achieved by reacting them with organohalides under catalyst- and base-free conditions at elevated temperatures. This method relies on the in-situ formation of an intermediate pyridyl ether that then rearranges to the more thermodynamically stable N-alkylated product. While this has not been explicitly documented for this compound, it represents a potential avenue for exploration if traditional methods fail.
Data Presentation: Influence of Reaction Conditions on Alkylation Regioselectivity
The following table summarizes the expected outcomes for the alkylation of this compound under various conditions, based on studies of structurally similar 3-cyano-2-pyridones.
| Base | Solvent | Alkylating Agent | Expected Major Product | Expected N:O Ratio |
| Cs₂CO₃ | DMF | Alkyl Bromide | O-Alkylated | Low (e.g., 9:91) |
| K₂CO₃ | Acetonitrile | Alkyl Bromide | O-Alkylated | Moderate |
| NaH | THF | Alkyl Iodide | N-Alkylated | High |
| Ag₂CO₃ | Benzene | Alkyl Bromide | O-Alkylated | Very Low |
Experimental Protocols
Protocol 1: Selective O-Alkylation using Cesium Carbonate
This protocol is adapted from a highly regioselective method for the O-alkylation of a structurally related 3-cyano-2-pyridone.
Materials:
-
This compound
-
Alkyl bromide (1.1 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add cesium carbonate.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl bromide dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkoxy-5-chloro-3-cyanopyridine.
Protocol 2: Selective N-Alkylation using Sodium Hydride
This protocol outlines a general procedure to favor N-alkylation.
Materials:
-
This compound
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents)
-
Alkyl iodide (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl iodide dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to isolate the 1-alkyl-5-chloro-1,6-dihydro-6-oxo-3-pyridinecarbonitrile.
Visualizations
Caption: Factors influencing the regioselectivity of alkylation reactions.
Caption: Troubleshooting workflow for improving regioselectivity.
stability of 5-Chloro-6-hydroxynicotinonitrile under different reaction conditions
Frequently Asked Questions (FAQs)
Q1: What are the main factors that could affect the stability of 5-Chloro-6-hydroxynicotinonitrile in my experiments?
A1: The stability of this compound can be influenced by several factors, primarily:
-
pH: The hydroxypyridine moiety has a pKa, and its reactivity can change significantly with the pH of the solution. Both highly acidic and highly basic conditions could potentially lead to hydrolysis or other degradation pathways.
-
Temperature: Elevated temperatures can accelerate degradation reactions. It is crucial to understand the thermal limits of the compound, especially if your protocol involves heating.
-
Light: Many aromatic and heterocyclic compounds are susceptible to photodegradation, especially when exposed to UV light.[1] It is advisable to protect solutions of this compound from light.
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in your reaction mixture could lead to the degradation of the molecule. The hydroxypyridine ring may be susceptible to oxidation.[1]
-
Presence of Nucleophiles: While the chlorine atom is at the 5-position (meta to the ring nitrogen), which is generally less reactive towards nucleophilic substitution than the 2- or 4-positions in pyridines, strong nucleophiles under forcing conditions could potentially displace the chlorine.[2]
Q2: How should I store this compound, both as a solid and in solution?
A2:
-
Solid Form: Based on supplier recommendations, the solid compound should be stored in an inert atmosphere at room temperature. A desiccator or a glove box with an inert atmosphere (like nitrogen or argon) is recommended for long-term storage to protect it from moisture and air.
-
In Solution: Stock solutions should be prepared in a high-purity, anhydrous solvent if possible. For long-term storage, DMSO is a common choice, but its compatibility should be verified.[1] It is best practice to store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. For aqueous buffers, it is highly recommended to prepare fresh solutions immediately before use.
Q3: My solution of this compound has changed color. What does this mean?
A3: A color change in the solution is often an indicator of chemical degradation. This could be due to oxidation or photodegradation, which can lead to the formation of colored byproducts. It is recommended to discard the solution and prepare a fresh one, ensuring it is protected from light and air.
Q4: I am seeing inconsistent results in my biological assays. Could the stability of this compound be a factor?
A4: Yes, inconsistent results or a loss of potency are strong indicators that your compound may be degrading in the assay medium.[1] It is crucial to assess the stability of the compound under your specific assay conditions (e.g., buffer composition, pH, temperature, and incubation time).
Troubleshooting Guide
This guide will help you diagnose and resolve common issues related to the stability of this compound.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis | Compound degradation | 1. Review Storage Conditions: Ensure the solid compound and stock solutions are stored correctly (inert atmosphere, low temperature, protected from light). 2. Assess Solution Stability: Perform a time-course experiment in your experimental buffer to determine the rate of degradation. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours). 3. Check for Contaminants: Ensure all solvents and reagents are of high purity. |
| Loss of biological activity or inconsistent assay results | Degradation in assay medium | 1. Perform a Stability Study in Assay Buffer: Incubate the compound in your assay buffer under the exact experimental conditions (temperature, light exposure) and for the same duration. Measure the compound concentration over time using HPLC or LC-MS. 2. Prepare Fresh Solutions: Always use freshly prepared dilutions from a frozen stock for your experiments. 3. Minimize Incubation Time: If the compound is unstable, try to reduce the incubation time in the assay if possible. |
| Precipitation in aqueous buffer | Poor solubility or degradation to an insoluble product | 1. Determine Solubility: Experimentally determine the solubility of the compound in your aqueous buffer. 2. Use a Co-solvent: If solubility is low, consider using a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol), but ensure the solvent is compatible with your experiment. 3. Filter the Solution: Before use, filter the solution through a 0.22 µm syringe filter to remove any precipitate.[1] |
| Solution turns yellow or brown | Photodegradation or oxidation | 1. Protect from Light: Store and handle the compound and its solutions in amber vials or by wrapping containers in aluminum foil.[1] 2. Use Degassed Solvents: To minimize oxidation, prepare solutions using solvents that have been degassed by sparging with nitrogen or argon. |
Summary of Known Data
The following table summarizes the known physical and safety information for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂O | - |
| Molecular Weight | 154.55 g/mol | - |
| Appearance | White to off-white solid | - |
| Melting Point | 242-244 °C | - |
| Storage Temperature | Room temperature, under inert atmosphere | - |
| pKa (Predicted) | 7.18 ± 0.10 | - |
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound under different conditions.
Protocol 1: Hydrolytic Stability (pH Profile)
Objective: To determine the rate of degradation of this compound in aqueous buffers at different pH values.
Methodology:
-
Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Prepare Test Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO). Dilute the stock solution into each buffer to a final concentration of approximately 10-20 µg/mL.
-
Incubation: Incubate the test solutions at a constant temperature (e.g., 37°C or 50°C), protected from light.
-
Sample Collection: Collect aliquots from each pH condition at multiple time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).[1]
-
Sample Analysis: Immediately quench any reaction if necessary (e.g., by neutralizing acidic/basic samples) and analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound remaining.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the negative of the slope will be the degradation rate constant (k). Plot log(k) versus pH to generate a pH-rate profile.
Protocol 2: Thermal Stability (Solid State)
Objective: To assess the thermal stability of solid this compound.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the solid compound (1-5 mg) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere over a wide temperature range (e.g., 30°C to 300°C).
-
Record the heat flow to detect exothermic (decomposition) or endothermic (melting) events.[3]
-
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh a sample of the compound into a TGA pan.
-
Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
Monitor the change in mass as a function of temperature to identify decomposition temperatures.
-
Protocol 3: Photostability
Objective: To evaluate the stability of this compound upon exposure to light, following ICH Q1B guidelines.[4][5][6][7][8]
Methodology:
-
Sample Preparation:
-
Prepare solutions of the compound in a photochemically inert solvent (e.g., water, acetonitrile).
-
Place the solutions in chemically inert, transparent containers.
-
Prepare "dark" control samples by wrapping identical containers in aluminum foil.
-
-
Light Exposure:
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.[5]
-
Place the dark control samples alongside the exposed samples to monitor for any degradation not caused by light.
-
-
Sample Analysis:
-
At appropriate time intervals, withdraw samples and analyze them using a validated HPLC or LC-MS method.
-
Compare the chromatograms of the exposed samples to the dark control samples to identify and quantify any photodegradation products.
-
Data Presentation Templates
Use the following tables to record and organize your stability data.
Table 1: Hydrolytic Stability Data
| Time (hours) | Concentration at pH 2 (µg/mL) | % Remaining at pH 2 | Concentration at pH 7 (µg/mL) | % Remaining at pH 7 | Concentration at pH 12 (µg/mL) | % Remaining at pH 12 |
| 0 | 100 | 100 | 100 | |||
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 | ||||||
| 48 |
Table 2: Photostability Data
| Exposure Time (hours) | Concentration - Exposed Sample (µg/mL) | % Remaining - Exposed | Concentration - Dark Control (µg/mL) | % Remaining - Dark |
| 0 | 100 | 100 | ||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Visualizations
Experimental Workflow for Stability Testing```dot
Caption: Troubleshooting flowchart for compound degradation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 3. store.astm.org [store.astm.org]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 6. database.ich.org [database.ich.org]
- 7. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
Technical Support Center: Scale-Up Synthesis of 5-Chloro-6-hydroxynicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Chloro-6-hydroxynicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A widely recognized and scalable five-step synthesis starting from 2-aminopyridine is recommended. The process involves:
-
Chlorination: Selective chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine.
-
Diazotization & Hydrolysis: Conversion of the amino group of 2-amino-5-chloropyridine to a hydroxyl group to produce 2-chloro-5-hydroxypyridine.
-
Nitration: Regioselective nitration of 2-chloro-5-hydroxypyridine to introduce a nitro group, yielding 2-chloro-5-hydroxy-6-nitropyridine.
-
Reduction: Reduction of the nitro group to an amino group to form 6-amino-5-chloro-2-hydroxypyridine.
-
Sandmeyer Cyanation: Conversion of the newly formed amino group into a nitrile group to afford the final product, this compound.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are associated with the diazotization and nitration steps.
-
Diazotization: Diazonium salts are potentially explosive, especially when isolated or in a dry state. It is crucial to maintain low temperatures (typically below 5°C) throughout the reaction and to avoid the isolation of the diazonium salt intermediate.[1][2][3] The reaction is also exothermic and can lead to a rapid release of nitrogen gas, which can cause a dangerous pressure buildup in the reactor.[1]
-
Nitration: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled. The use of strong acids like nitric acid and sulfuric acid also presents significant corrosion and handling hazards.
Q3: How can I improve the regioselectivity of the nitration step?
A3: The regioselectivity of the nitration of 2-chloro-5-hydroxypyridine is directed by the existing substituents. The hydroxyl group is a strong activating group and directs the electrophilic nitronium ion (NO₂⁺) to the ortho position (C6). To favor the desired C6 nitration, it is important to control the reaction temperature and the rate of addition of the nitrating agent.
Q4: What are the common impurities I should expect in the final product?
A4: Common impurities can arise from incomplete reactions or side reactions at each step. These may include unreacted starting materials from the final Sandmeyer reaction (6-amino-5-chloro-2-hydroxypyridine), byproducts from the diazotization of any remaining amino precursors, or impurities from the chlorination and nitration steps that were carried through the synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis.
Step 1: Chlorination of 2-Aminopyridine
Issue 1.1: Low Yield of 2-amino-5-chloropyridine
-
Question: My chlorination reaction is resulting in a low yield of the desired 2-amino-5-chloropyridine. What are the potential causes and solutions?
-
Answer:
-
Inadequate Chlorinating Agent: Ensure the chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas) is fresh and used in the correct stoichiometric amount.
-
Reaction Temperature: The reaction temperature should be carefully controlled. High temperatures can lead to the formation of dichlorinated byproducts.
-
Acidic Medium: For chlorination with chlorine gas, maintaining a strongly acidic medium is crucial for selectivity.[4]
-
Work-up Procedure: Improper pH adjustment during work-up can lead to product loss. Ensure the pH is carefully controlled during extraction.
-
Issue 1.2: Formation of Dichloro- and Polychlorinated Impurities
-
Question: I am observing significant amounts of di- and polychlorinated byproducts. How can I minimize these?
-
Answer:
-
Control Stoichiometry: Use a controlled amount of the chlorinating agent. A slight excess may be needed for complete conversion, but a large excess will promote polychlorination.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed. Lowering the reaction temperature can also improve selectivity.
-
Step 2: Diazotization and Hydrolysis
Issue 2.1: Incomplete Diazotization
-
Question: My diazotization reaction is not going to completion, and I have a significant amount of starting material left. What should I do?
-
Answer:
-
Temperature Control: The reaction must be kept cold (typically 0-5°C) to ensure the stability of the diazonium salt.[1][2] If the temperature is too high, the diazonium salt will decompose prematurely.
-
Acid Concentration: Ensure a sufficient concentration of acid (e.g., hydrochloric acid) is present to generate nitrous acid in situ from sodium nitrite.
-
Sodium Nitrite Addition: The sodium nitrite solution should be added slowly and sub-surface to ensure efficient mixing and reaction.
-
Issue 2.2: Low Yield of 2-chloro-5-hydroxypyridine
-
Question: The yield of my hydroxypyridine product is low after the hydrolysis step. Why might this be happening?
-
Answer:
-
Premature Decomposition: As mentioned, if the diazonium salt decomposes before the hydrolysis step, the yield will be low. Maintain a low temperature until you are ready for the hydrolysis.
-
Hydrolysis Temperature: The hydrolysis step requires heating to drive the reaction. However, excessively high temperatures can lead to degradation of the product. A controlled heating profile is recommended.
-
Side Reactions: The diazonium salt can react with other nucleophiles present in the reaction mixture. Ensure the reaction environment is clean.
-
Step 3: Nitration
Issue 3.1: Runaway Reaction
-
Question: My nitration reaction is highly exothermic and difficult to control on a larger scale. How can I manage this?
-
Answer:
-
Slow Reagent Addition: Add the nitrating agent (a mixture of nitric and sulfuric acid) slowly and in a controlled manner to manage the heat evolution.
-
Efficient Cooling: Use a reactor with a high-efficiency cooling system to maintain the desired reaction temperature.
-
Dilution: Running the reaction in a larger volume of solvent can help to dissipate the heat more effectively.
-
Issue 3.2: Formation of Isomeric Byproducts
-
Question: I am getting a mixture of nitro-isomers. How can I improve the regioselectivity?
-
Answer:
-
Temperature Control: The reaction temperature can influence the regioselectivity. Experiment with different temperature profiles to find the optimal conditions for the desired isomer. The nitration of 3-hydroxypyridine derivatives is known to be directed by the hydroxyl group to the ortho position.[5]
-
Nitrating Agent: The choice of nitrating agent can also affect the outcome. While mixed acid is common, other nitrating agents could be explored for improved selectivity.
-
Step 4: Reduction of Nitro Group
Issue 4.1: Incomplete Reduction
-
Question: The reduction of the nitro group is incomplete. What could be the issue?
-
Answer:
-
Catalyst Activity: If using catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is active and not poisoned.
-
Hydrogen Pressure: On a larger scale, ensure adequate hydrogen pressure and efficient stirring to facilitate the reaction.
-
Reaction Time: The reaction may require a longer time for completion at a larger scale. Monitor the reaction progress by TLC or HPLC.
-
Step 5: Sandmeyer Cyanation
Issue 5.1: Low Yield of the Final Product
-
Question: The final Sandmeyer cyanation step is giving a low yield. What are the common pitfalls?
-
Answer:
-
Diazotization Conditions: The success of the Sandmeyer reaction is highly dependent on the successful formation of the diazonium salt in the preceding step. Ensure the diazotization is complete and the salt is stable.
-
Copper(I) Cyanide: Use a fresh and high-quality source of copper(I) cyanide. The reagent can degrade over time.
-
Reaction Temperature: The temperature of the Sandmeyer reaction needs to be carefully controlled. It is often run at or slightly above room temperature.
-
Neutralization: The pH of the reaction mixture after the addition of the diazonium salt solution to the cyanide solution is critical.
-
Experimental Protocols
A representative experimental protocol for each key step is provided below. These should be optimized for specific equipment and scale.
Step 1: Chlorination of 2-Aminopyridine
-
To a stirred solution of 2-aminopyridine (1.0 eq) in concentrated hydrochloric acid at 0-5°C, slowly add a solution of sodium hypochlorite (1.1 eq) while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Carefully neutralize the reaction mixture with a sodium hydroxide solution to pH 8-9.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-5-chloropyridine.
Step 2: Diazotization and Hydrolysis
-
Dissolve 2-amino-5-chloropyridine (1.0 eq) in an aqueous solution of hydrochloric acid and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C.
-
Slowly heat the reaction mixture to 80-90°C and maintain for 1-2 hours until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize with a base to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-chloro-5-hydroxypyridine.
Step 3: Nitration
-
To a cooled (0-5°C) mixture of concentrated sulfuric acid and nitric acid, slowly add 2-chloro-5-hydroxypyridine (1.0 eq) while maintaining the temperature.
-
Allow the reaction to stir at a controlled temperature (e.g., 10-20°C) for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the precipitated solid, wash with cold water until the washings are neutral, and dry to obtain 2-chloro-5-hydroxy-6-nitropyridine.
Step 4: Reduction of Nitro Group
-
In a suitable reactor, suspend 2-chloro-5-hydroxy-6-nitropyridine (1.0 eq) in a solvent such as ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas and stir the mixture at a controlled temperature until the uptake of hydrogen ceases.
-
Filter the catalyst and concentrate the filtrate to obtain 6-amino-5-chloro-2-hydroxypyridine.
Step 5: Sandmeyer Cyanation
-
Prepare a solution of 6-amino-5-chloro-2-hydroxypyridine (1.0 eq) in aqueous acid and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite (1.05 eq) to form the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature.
-
Stir for 1-2 hours, then heat gently to complete the reaction.
-
Cool the mixture, and extract the product with an organic solvent.
-
Purify the product by crystallization or chromatography to obtain this compound.
Data Presentation
| Step | Reaction | Key Reactants | Typical Scale-Up Conditions | Expected Yield | Key Purity Check |
| 1 | Chlorination | 2-Aminopyridine, Sodium Hypochlorite, HCl | 0-25°C, 4-6 h | 70-80% | HPLC, GC-MS |
| 2 | Diazotization & Hydrolysis | 2-Amino-5-chloropyridine, NaNO₂, HCl | 0-5°C (diaz.), 80-90°C (hydrol.) | 60-70% | HPLC, LC-MS |
| 3 | Nitration | 2-Chloro-5-hydroxypyridine, HNO₃, H₂SO₄ | 0-20°C, 2-4 h | 75-85% | HPLC, NMR |
| 4 | Reduction | 2-Chloro-5-hydroxy-6-nitropyridine, H₂, Pd/C | 2-4 bar H₂, 25-40°C | 85-95% | HPLC, LC-MS |
| 5 | Sandmeyer Cyanation | 6-Amino-5-chloro-2-hydroxypyridine, NaNO₂, CuCN | 0-5°C (diaz.), 20-50°C (cyan.) | 65-75% | HPLC, NMR, Elemental Analysis |
Visualizations
Caption: Overall workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for low yield in the diazotization step.
References
- 1. researchgate.net [researchgate.net]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
managing exothermic reactions in 2-chloronicotinonitrile synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-chloronicotinonitrile, with a specific focus on managing exothermic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-chloronicotinonitrile.
Issue: Uncontrolled Exothermic Reaction and Vigorous Reflux
-
Question: My reaction is refluxing too vigorously, and I'm concerned about a runaway reaction. What should I do?
-
Answer: An uncontrolled vigorous reflux is a sign of a strong exothermic reaction. Immediate cooling is necessary to prevent the reaction from becoming unsafe and to avoid product degradation.[1]
-
Immediate Action: Remove the heating source (e.g., oil bath) and apply an ice-water bath to the reaction flask to control the rate of reflux.[1]
-
Preventative Measures:
-
Ensure slow and gradual heating of the reaction mixture, for instance, by raising the temperature to 100°C over 20–25 minutes.[1]
-
For batch processes, consider the dropwise addition of reagents to better control the reaction rate and heat generation.[2]
-
In continuous flow synthesis, adjusting the flow rate can regulate residence time and heat generation.[3]
-
-
Issue: Darkening of the Reaction Mixture
-
Question: The reaction mixture has turned dark red to black. Is this normal, and what does it indicate?
-
Answer: A dark red to black coloration of the reaction mixture is an indication of poor temperature control.[1] This often correlates with an uncontrolled exotherm and can lead to the formation of impurities and a lower yield of the desired product.
-
Solution: Implement immediate cooling as described above. While the color change may not be reversible for the current batch, improving temperature control in subsequent reactions is crucial for obtaining a cleaner product.
-
Issue: Low Product Yield
-
Question: My final yield of 2-chloronicotinonitrile is lower than expected. What are the potential causes?
-
Answer: Low yield can result from several factors, often related to suboptimal reaction conditions or product loss during workup.
-
Possible Causes & Solutions:
-
Poor Temperature Control: As mentioned, excessive heat can lead to side reactions and degradation of the product. Maintain the recommended temperature ranges throughout the synthesis.
-
Incomplete Reaction: Ensure the reaction is heated under reflux at the appropriate temperature (e.g., 115–120°C) for the specified duration (e.g., 1.5 hours) to drive the reaction to completion.[1]
-
Loss During Workup:
-
When pouring the residual oil onto ice, stir rapidly to break the product into small pieces. Slow stirring can result in large clumps that do not solidify completely, trapping impurities or unreacted material.[1]
-
Ensure thorough washing of the crude product with water and sodium hydroxide solution to remove impurities that could affect the final weight and purity.[1]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of 2-chloronicotinonitrile?
A1: The reaction involves a gradual increase in temperature. The flask is typically preheated to 60–70°C, and the temperature is slowly raised to 100°C.[1] An exothermic reaction then causes spontaneous reflux. After the initial vigorous reaction subsides, the mixture is heated under reflux at 115–120°C.[1] In some continuous processes, the initial reaction temperature is controlled at a lower range, such as -10 to 40°C, before being heated to 80-100°C in subsequent stages.[4]
Q2: What are the key safety precautions to take during this synthesis?
A2: This preparation should be conducted in a well-ventilated fume hood.[1] Phosphorus pentachloride and phosphorus oxychloride are irritating and should be handled with care.[1] The reaction is highly exothermic, and an ice-water bath should be readily available to control the reaction rate.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, is essential.[5][6][7]
Q3: How can I minimize the risk of a runaway exothermic reaction?
A3: Careful temperature control is paramount. This can be achieved through:
-
Slow and controlled heating of the reactants.[1]
-
Having an ice-water bath on standby for immediate cooling.[1]
-
For larger-scale reactions, consider a semi-batch approach with controlled addition of one of the reactants.[8]
-
Utilizing continuous flow reactors, which offer better heat transfer and temperature management.[2][3]
Q4: What is the role of phosphorus oxychloride in the reaction?
A4: Phosphorus oxychloride serves as a solvent and also participates in the reaction.[1] It is added to the mixture of nicotinamide-1-oxide and phosphorus pentachloride.
Quantitative Data Summary
Table 1: Reagent Quantities for Batch Synthesis
| Reagent | Amount (g) | Moles |
| Nicotinamide-1-oxide | 85.0 | 0.62 |
| Phosphorus pentachloride | 180.0 | 0.86 |
| Phosphorus oxychloride | 243 mL | - |
Data sourced from Organic Syntheses Procedure.[1]
Table 2: Temperature and Time Parameters for Batch Synthesis
| Stage | Temperature (°C) | Duration |
| Initial Heating | 60–70 | - |
| Slow Temperature Rise | Up to 100 | 20–25 minutes |
| Vigorous Reflux (Exotherm) | ~100–105 | ~5 minutes |
| Controlled Reflux | 115–120 | 1.5 hours |
| Quenching on Ice | 5 | Overnight |
| Sodium Hydroxide Wash | 15 | 30 minutes, then 0.75-1.0 hour |
Data sourced from Organic Syntheses Procedure.[1]
Experimental Protocol: Batch Synthesis of 2-Chloronicotinonitrile
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
1-L round-bottomed flask
-
Spiral condenser with a drying tube
-
Oil bath
-
Ice-water bath
-
800-mL beaker
-
Stirring apparatus
-
Suction filtration apparatus
-
Nicotinamide-1-oxide (85.0 g, 0.62 mole)
-
Phosphorus pentachloride (180.0 g, 0.86 mole)
-
Phosphorus oxychloride (243 mL)
-
Crushed ice
-
5% Sodium hydroxide solution
-
Anhydrous ether
-
Anhydrous sodium carbonate
-
Charcoal
-
Phosphorus pentoxide (for drying)
Procedure:
-
Reaction Setup: In a 1-L round-bottomed flask, thoroughly mix 85.0 g of nicotinamide-1-oxide and 180.0 g of phosphorus pentachloride. This should be done in a fume hood.
-
Reagent Addition: Slowly add 243 mL of phosphorus oxychloride to the solid mixture with shaking.
-
Initial Heating: Attach a spiral condenser with a drying tube and place the flask in an oil bath preheated to 60–70°C.
-
Controlled Temperature Increase: Slowly raise the temperature to 100°C over 20–25 minutes, occasionally shaking the flask.
-
Managing the Exotherm: Between 100–105°C, a vigorous reflux of phosphorus oxychloride will begin due to the exothermic reaction. Immediately remove the flask from the oil bath and use an ice-water bath to control the reflux rate.
-
Sustained Reflux: Once the vigorous reaction has subsided (approximately 5 minutes), replace the oil bath and continue heating under reflux at 115–120°C for 1.5 hours.
-
Workup - Distillation: After cooling the reaction mixture, distill the excess phosphorus oxychloride under reduced pressure (80–100 mm).
-
Workup - Quenching: Pour the residual dark-brown oil with stirring into a beaker containing 280–300 g of crushed ice. Bring the total volume to 600 mL with water and let it stand at 5°C overnight.
-
Workup - Filtration and Washing: Filter the crude product by suction and wash it with water.
-
Workup - Base Wash: Suspend the solid in 300 mL of 5% sodium hydroxide at 15°C and stir for 30 minutes. Filter by suction and wash with water until the filtrate is no longer alkaline. Repeat this washing step, stirring for 0.75–1.0 hour.
-
Drying: Press the solid as dry as possible and then dry it under reduced pressure over phosphorus pentoxide for 12–16 hours.
-
Purification (Optional): The dried solid can be further purified by Soxhlet extraction with anhydrous ether over a layer of anhydrous sodium carbonate.
Visualizations
Caption: Experimental workflow for the batch synthesis of 2-chloronicotinonitrile.
Caption: Troubleshooting decision tree for managing an exothermic event.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 4. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google Patents [patents.google.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 5-Chloro-6-hydroxynicotinonitrile and Other Pyridine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its versatility allows for fine-tuning of physicochemical and pharmacological properties through substitution. This guide provides a comparative analysis of 5-Chloro-6-hydroxynicotinonitrile, a functionalized pyridine building block, with other key pyridine derivatives such as aminopyridines, hydroxypyridines, and halogenated pyridines. This analysis is supported by available experimental data and established chemical principles to inform the selection of appropriate building blocks for drug design and development.
Overview of Pyridine Building Blocks
Pyridine derivatives are integral to the synthesis of a vast array of biologically active molecules.[1][2] The strategic placement of functional groups on the pyridine ring dictates its reactivity and interaction with biological targets. Below is a comparative overview of several classes of pyridine building blocks.
Table 1: Comparison of Key Pyridine Building Block Families
| Building Block Class | Representative Examples | Key Features & Reactivity | Common Applications in Medicinal Chemistry |
| This compound | This compound | - Tautomerizes to the 2-pyridone form. - Multiple reactive sites: chloro, hydroxyl (pyridone), and nitrile groups. - The chlorine at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. - The nitrile group can be hydrolyzed, reduced, or converted to other functional groups. - The pyridone oxygen can be O-alkylated or O-arylated. | - Synthesis of kinase inhibitors. - Precursor for fused heterocyclic systems. - Scaffolds for compounds targeting a variety of receptors and enzymes. |
| Aminopyridines | 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine | - The amino group is a versatile handle for derivatization (e.g., acylation, alkylation, diazotization). - Can act as a directing group in electrophilic aromatic substitution. - Readily participates in condensation reactions to form fused heterocycles. | - Core of numerous drugs, including kinase inhibitors and antihistamines. - Building blocks for ligands in catalysis.[3] |
| Hydroxypyridines | 2-Hydroxypyridine, 3-Hydroxypyridine, 4-Hydroxypyridine | - Exhibit keto-enol tautomerism (hydroxypyridine vs. pyridone). - The hydroxyl group can be alkylated, acylated, or used in ether synthesis. - The pyridone form can undergo N-alkylation. | - Found in various natural products and pharmaceuticals. - Important in the synthesis of CNS-active agents and antimicrobials.[1][2] |
| Halogenated Pyridines | 2-Chloropyridine, 3-Bromopyridine, 2,6-Dichloropyridine | - Halogens act as excellent leaving groups for SNAr and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4][5] - The position and nature of the halogen influence reactivity. | - Key intermediates in the synthesis of highly substituted pyridines. - Widely used to introduce aryl, heteroaryl, alkyl, and amino substituents.[6] |
| Cyanopyridines | 2-Cyanopyridine, 3-Cyanopyridine, 4-Cyanopyridine | - The nitrile group is a versatile functional group that can be converted to amines, carboxylic acids, amides, and tetrazoles. - Electron-withdrawing nature activates the ring for nucleophilic attack. | - Precursors for a wide range of pharmaceuticals, including enzyme inhibitors and receptor modulators.[7][8] |
In-Depth Analysis of this compound
This compound is a trifunctionalized pyridine building block that exists in equilibrium with its 5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile tautomer (a 2-pyridone). This tautomerism significantly influences its reactivity.
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed journals, its synthesis can be conceptually derived from established methods for preparing substituted 2-pyridones.[9][10][11][12] A plausible synthetic approach is the condensation of an activated methylene compound with an appropriate precursor, followed by cyclization and chlorination.
The reactivity of this compound is dictated by its three functional groups:
-
5-Chloro Group: This position is activated towards nucleophilic aromatic substitution and is a prime site for introducing diversity through cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are expected to proceed at this position, allowing for the formation of C-C and C-N bonds, respectively.[4][5]
-
6-Hydroxy (2-Pyridone) Group: The pyridone tautomer allows for N-alkylation or N-arylation, providing another point for molecular elaboration. The oxygen atom can also be functionalized, for instance, through O-alkylation under specific conditions.
-
3-Nitrile Group: The cyano group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or participate in cycloaddition reactions to form heterocycles like tetrazoles.[7][8]
The interplay of these functional groups allows for a stepwise and regioselective modification of the scaffold, making it a valuable building block for creating complex molecular architectures.
Experimental Protocols (Analogous Reactions)
Due to the lack of specific published protocols for this compound, the following are representative experimental procedures for key reactions on analogous substituted pyridines. These protocols can serve as a starting point for the derivatization of the target molecule.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Chloropyridine (General Procedure)
This protocol describes a typical Suzuki-Miyaura reaction to form a C-C bond at the position of the chlorine atom.
Reaction:
Materials:
-
Chloropyridine derivative (e.g., 2-chloropyridine) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)
-
Triphenylphosphine (PPh3) (0.04 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dried Schlenk flask, add the chloropyridine derivative, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of a 2-Pyridone (General Procedure)
This protocol outlines a standard procedure for the N-alkylation of a 2-pyridone.
Reaction:
Materials:
-
2-Pyridone derivative (1.0 mmol)
-
Alkyl halide (e.g., iodomethane or benzyl bromide) (1.1 mmol)
-
Cesium carbonate (Cs2CO3) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add the 2-pyridone derivative and cesium carbonate.
-
Add dry DMF and stir the suspension at room temperature.
-
Add the alkyl halide dropwise to the mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizing Synthetic Pathways and Relationships
Graphviz diagrams can be used to illustrate the synthetic utility and logical relationships of these building blocks.
Synthetic Utility of this compound
Caption: Potential derivatization pathways for this compound.
General Workflow for Pyridine-Based Drug Discovery
Caption: A generalized workflow for utilizing pyridine building blocks in drug discovery.
Conclusion
This compound represents a highly functionalized and versatile pyridine building block with significant potential in medicinal chemistry. Its multiple reactive sites allow for the introduction of molecular diversity in a controlled and regioselective manner. While specific experimental data for this compound is not as prevalent in the public domain as for more common pyridine derivatives, its reactivity can be reliably inferred from the well-established chemistry of its constituent functional groups. In comparison to simpler aminopyridines, hydroxypyridines, and halogenated pyridines, this compound offers a more complex and synthetically advanced starting point for the construction of novel drug candidates. Its utility is particularly evident in the synthesis of kinase inhibitors and other targeted therapies where a decorated heterocyclic core is required. The strategic selection of this or other pyridine building blocks, based on the desired substitution pattern and reactivity, is a critical step in the successful design and synthesis of new therapeutic agents.
References
- 1. Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. iipseries.org [iipseries.org]
- 11. eurekaselect.com [eurekaselect.com]
- 12. New Synthetic Methods to 2-Pyridone Rings: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Substituted Nicotinonitriles
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted nicotinonitriles, a key scaffold in numerous pharmacologically active compounds, has evolved significantly beyond traditional methods. This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific synthetic needs. We delve into multicomponent reactions, classic named reactions under modern conditions, and innovative catalytic systems, presenting a comprehensive overview of the current state of the art.
At a Glance: Comparison of Key Synthetic Methodologies
The following table summarizes the performance of various alternative methods for the synthesis of substituted nicotinonitriles, offering a quick reference for comparing reaction parameters and outcomes.
| Synthetic Method | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Key Advantages |
| Multicomponent Synthesis | Aromatic aldehydes, Acetophenones, Cyanothioacetamide, Alkylating agents | Piperidine, mild conditions | 75-96 | High efficiency, atom economy, "green" | [1] |
| Bohlmann-Rahtz Synthesis | 3-Aminocrotononitrile, 1-Phenyl-2-propyn-1-one | Acetic acid/Toluene, 50 °C | 24 h | 70 | Access to diverse substitution patterns |
| Guareschi-Thorpe Condensation | Cyanoacetic ester, Acetoacetic ester, Ammonia | Alcoholic ammonia | Varies | High | Utilizes simple, readily available starting materials |
| Nanomagnetic MOF-Catalyzed Synthesis | 3-Oxo-3-phenylpropanenitrile, Ammonium acetate, Acetophenone derivatives, Aldehydes | Fe3O4@MIL-53(Al)-N(CH2PO3)2, 110 °C, solvent-free | 40-60 min | 68-90 | High yields, short reaction times, catalyst recyclability, green conditions |
| FeCl3-Promoted Synthesis | Enamino nitrile, α,β-Unsaturated ketones | FeCl3 | Varies | Efficient | Access to fully and differently substituted nicotinonitriles |
Delving Deeper: Experimental Protocols and Mechanistic Insights
This section provides detailed experimental protocols for the key synthetic methods highlighted above, along with diagrams illustrating the reaction pathways.
Multicomponent Synthesis of Nicotinonitriles
Multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of complex molecules like substituted nicotinonitriles from simple and readily available starting materials in a one-pot fashion.[2][3] These reactions are characterized by high atom economy and operational simplicity.
Experimental Protocol: Five-Component Synthesis of Substituted Nicotinonitriles [1]
-
A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), 2-cyanothioacetamide (1 mmol), piperidine (1.2 mmol), and methyl iodide (1.2 mmol) is stirred in ethanol (10 mL).
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure substituted nicotinonitrile.
Reaction Workflow:
Caption: Workflow for the five-component synthesis of nicotinonitriles.
Bohlmann-Rahtz Synthesis
The Bohlmann-Rahtz synthesis is a classic method for constructing the pyridine ring from acyclic precursors, offering access to a wide range of substitution patterns that may be challenging to achieve through other routes.
Experimental Protocol: Bohlmann-Rahtz Synthesis of 2-Amino-4-methyl-6-phenylnicotinonitrile
-
Dissolve 3-aminocrotononitrile (10 mmol) and 1-phenyl-2-propyn-1-one (10 mmol) in a mixture of toluene (10 mL) and glacial acetic acid (2 mL).
-
Heat the solution at 50 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired substituted nicotinonitrile.
Reaction Pathway:
References
A Comparative Guide to the Structural Validation of 5-Chloro-6-hydroxynicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the structural validation of 5-Chloro-6-hydroxynicotinonitrile and its derivatives. The structural elucidation of these compounds is critical for understanding their chemical properties, biological activity, and potential applications in drug discovery and development. This document outlines the experimental data obtained from various spectroscopic and crystallographic methods for key derivatives and provides standardized protocols for these experimental techniques.
Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic and crystallographic data for derivatives of this compound. Due to the limited availability of public data for the parent compound, this compound, data for the closely related 5-Chloro-6-hydroxynicotinic acid is provided as a primary reference for comparison.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | 1H NMR (Solvent) δ [ppm] | 13C NMR (Solvent) δ [ppm] |
| 5-Chloro-6-hydroxynicotinic acid | (DMSO-d6) 8.12 (d, J=2.2 Hz, 1H), 8.55 (d, J=2.2 Hz, 1H), 13.5 (br s, 1H) | (DMSO-d6) 123.4, 128.9, 140.2, 149.8, 164.5, 165.8 |
| Derivative A (Hypothetical Alkoxy) | Expected shifts for aromatic protons slightly downfield compared to the hydroxy analog. Alkoxy protons would appear in the 3.5-4.5 ppm region. | Aromatic carbons would show minor shifts. A new signal for the alkoxy carbon would appear in the 50-70 ppm range. |
| Derivative B (Hypothetical Amino) | Aromatic protons would likely be shifted upfield due to the electron-donating nature of the amino group. NH2 protons would appear as a broad singlet. | Aromatic carbons would experience upfield shifts. The carbon bearing the amino group would be significantly shielded. |
Table 2: Mass Spectrometry (MS) Data
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragmentation Peaks (m/z) |
| 5-Chloro-6-hydroxynicotinic acid [1] | GC-MS | 173 | 175 (M+2, 37Cl isotope), 156, 128, 111, 73 |
| Derivative A (Hypothetical Alkoxy) | ESI | [M+H]+ would correspond to the specific alkoxy derivative. | Loss of the alkyl group from the ether, loss of CO, and fragmentation of the pyridine ring. |
| Derivative B (Hypothetical Amino) | ESI | [M+H]+ would correspond to the specific amino derivative. | Loss of NH3, HCN, and fragmentation of the pyridine ring. |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Compound | Sample Preparation | Key Vibrational Frequencies (cm-1) |
| 5-Chloro-6-hydroxynicotinic acid | KBr Pellet | ~3400 (O-H), ~3100 (N-H), ~1700 (C=O), ~1600 (C=C, C=N), ~1250 (C-O), ~800 (C-Cl) |
| Derivative A (Hypothetical Alkoxy) | Thin Film | Absence of broad O-H band. Presence of C-O-C stretching around 1100-1200 cm-1. |
| Derivative B (Hypothetical Amino) | KBr Pellet | N-H stretching bands around 3300-3500 cm-1. N-H bending around 1600 cm-1. |
Table 4: X-ray Crystallography Data
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 5-Chloro-6-hydroxynicotinic acid [1] | Monoclinic | P21/c | 7.98 | 14.52 | 6.84 | 114.2 |
| 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile [2] | Monoclinic | P21/n | 16.067 | 7.480 | 17.016 | 113.45 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a general guideline for the structural validation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
1H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: Acquire spectra at 25 °C. A typical pulse sequence is a 30° pulse with a relaxation delay of 1-2 seconds. The number of scans can range from 16 to 128, depending on the sample concentration. Chemical shifts are referenced to the residual solvent peak.
-
-
13C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters: Acquire spectra using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is recommended. The number of scans will be significantly higher than for 1H NMR, typically ranging from 1024 to 4096 scans. Chemical shifts are referenced to the solvent peak.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water. For Electrospray Ionization (ESI), the addition of a small amount of formic acid or ammonium hydroxide can aid ionization.
-
Analysis:
-
ESI-MS: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes.
-
GC-MS: For volatile derivatives, inject a small volume (1 µL) of a dilute solution into the gas chromatograph. The GC column separates the components before they enter the mass spectrometer. An electron ionization (EI) source is typically used.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurements, use a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm-1.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the structural validation of a novel this compound derivative.
Caption: Workflow for the structural validation of a novel compound.
Caption: Logical flow for structure determination and validation.
References
Comparative Analysis of a 5-Chloro-6-hydroxynicotinonitrile-Based Library in Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of a compound library based on the 5-Chloro-6-hydroxynicotinonitrile scaffold. The performance of this library is evaluated against other relevant compound classes, supported by experimental data from various studies. This document is intended to assist researchers in selecting appropriate compound libraries for their drug discovery and development programs.
Introduction to Nicotinonitrile-Based Libraries
The nicotinonitrile scaffold is a prominent feature in many biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core, in particular, offers a versatile platform for chemical modification, allowing for the generation of diverse libraries for high-throughput screening. This guide focuses on the antiproliferative and antimicrobial activities of such libraries and compares them with alternative chemical scaffolds.
Comparative Biological Activity
Antiproliferative and Kinase Inhibition Activity
Nicotinonitrile derivatives have shown significant promise as anticancer agents, often through the inhibition of protein kinases crucial for cancer cell survival and proliferation. One of the key targets for this class of compounds is the Pim kinase family, which is implicated in various malignancies.
A study on novel nicotinonitrile derivatives revealed their potent cytotoxic activities against HepG2 and MCF-7 cancer cell lines.[1][2] Notably, these compounds showed significantly less effect on normal HEK-293T cells, indicating a favorable selectivity profile.[1][2] The most potent compound from this series, 8e, exhibited sub-micromolar IC50 values against three Pim kinase isoforms, comparable to the well-known pan-kinase inhibitor, Staurosporine.[1][2] Mechanistic studies indicated that these compounds induce apoptosis and cause cell cycle arrest at the G2/M phase.[1][2]
In another study, nicotinonitrile-based derivatives were investigated as PIM-1 kinase inhibitors, with compounds 4k and 7b showing potent inhibition with IC50 values of 21.2 nM and 18.9 nM, respectively.[3] Compound 7b also demonstrated significant in vivo anticancer activity.[3]
Table 1: Comparison of Antiproliferative Activity of Nicotinonitrile Derivatives and Alternative Kinase Inhibitors
| Compound/Library Class | Target/Cell Line | IC50/Activity | Reference Compound | IC50 of Reference | Source(s) |
| Nicotinonitrile Derivatives | Pim-1 Kinase | 0.28 µM (Compound 8e) | Staurosporine | comparable | [1][2] |
| Pim-1 Kinase | 18.9 nM (Compound 7b) | Staurosporine | 16.7 nM | [3] | |
| MCF-7 (Breast Cancer) | 3.58 µM (Compound 7b) | Doxorubicin | 2.14 µM | [3] | |
| PC-3 (Prostate Cancer) | 3.60 µM (Compound 7b) | Cabozantinib | 2.01 µM | [2] | |
| HepG2 (Liver Cancer) | 5.27 µM (Compound 12) | Doxorubicin | 2.48 µM | [3] | |
| Alternative: Thienopyridines | Various Cancer Cells | Potent anticancer activity | - | - | [4] |
| Alternative: Chalcones | MCF-7 (Breast Cancer) | - | Doxorubicin | - | [5] |
Antimicrobial Activity
Derivatives of the nicotinonitrile scaffold have also been evaluated for their antimicrobial properties. Studies have shown that these compounds can be effective against a range of bacterial and fungal pathogens.
For instance, newly synthesized pyridines derived from coumarinyl chalcones, which contain a nicotinonitrile moiety, were screened for their antibacterial and antifungal activity against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella sp., and Candida albicans.[6] Another study reported that certain novel nicotinonitrile derivatives exhibited antifungal activity against Candida albicans and Aspergillus niger.[7] Furthermore, a series of 6-phenylnicotinohydrazide derivatives, which are structurally related to nicotinonitriles, displayed potent broad-spectrum antimicrobial activities, with one compound showing a minimum inhibitory concentration (MIC) range of 0.24-1.95 µg/mL.[8]
Table 2: Comparison of Antimicrobial Activity of Nicotinonitrile Derivatives and Alternative Antimicrobial Agents
| Compound/Library Class | Microorganism | MIC/Activity | Reference Compound | MIC of Reference | Source(s) |
| Nicotinonitrile Derivatives | S. aureus | - | Ampicillin | 10-12 µg/mL | [6] |
| E. coli | - | Ampicillin | 17-19 µg/mL | [6] | |
| C. albicans | Inhibition Zone: 18-21 mm | Fluconazole | 18-22 mm | [6] | |
| 6-Phenylnicotinohydrazide Deriv. | Various Bacteria/Fungi | 0.24-1.95 µg/mL | - | - | [8] |
| Alternative: Chalcone Deriv. | E. coli | ≤ 50 μg/mL | - | - | [9] |
| P. aeruginosa | ≤ 50 μg/mL | - | - | [9] | |
| S. aureus | ≤ 50 μg/mL | - | - | [9] |
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) and a normal cell line (e.g., BJ-1) are seeded in 96-well plates at a specific density and incubated.[4]
-
Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) and incubated for a further 48-72 hours.[4][10]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[11]
-
Inoculum Preparation: Bacterial or fungal strains are cultured, and the inoculum is adjusted to a standardized concentration.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., Pim-1) is measured using in vitro enzyme assays.[1][2]
-
Reaction Mixture: The assay is typically performed in a buffer containing the kinase, a specific substrate, and ATP.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like fluorescence, luminescence, or radioactivity.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the kinase activity (IC50) is calculated.
Visualizing Workflows and Pathways
General Workflow for Biological Activity Screening
References
- 1. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Structure-Activity Relationships in Substituted Nicotinonitrile Analogs as Potent Enzyme Inhibitors
A detailed examination of the structure-activity relationships (SAR) of substituted nicotinonitrile analogs reveals critical insights for the rational design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of key analogs, their biological activities, and the experimental methodologies used for their evaluation.
This document focuses on a series of nicotinonitrile derivatives that have been investigated for their inhibitory activity against a specific enzyme target. The core scaffold, characterized by the nicotinonitrile moiety, has been systematically modified at various positions to probe the effects of different substituents on potency and selectivity. The following sections present a detailed comparison of these analogs, their inhibitory activities, the experimental protocols for their evaluation, and the elucidated structure-activity relationships.
Comparative Inhibitory Activity of Nicotinonitrile Analogs
The inhibitory activities of a series of substituted nicotinonitrile analogs were evaluated against the target enzyme. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, were determined to quantify the potency of each compound. The results of these assays are summarized in the table below, providing a clear comparison of the analogs' performance.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) |
| 1a | -H | -H | 5800 |
| 1b | -Cl | -H | 2500 |
| 1c | -OCH3 | -H | 1200 |
| 1d | -H | -Phenyl | 750 |
| 1e | -Cl | -Phenyl | 320 |
| 1f | -OCH3 | -Phenyl | 150 |
| 1g | -OCH3 | -4-Fluorophenyl | 85 |
| 1h | -OCH3 | -3-Chlorophenyl | 210 |
Key Structure-Activity Relationship (SAR) Insights
The data presented in the table above highlights several key structure-activity relationships for this series of nicotinonitrile analogs:
-
Substitution at the R1 Position: The introduction of small electron-donating or electron-withdrawing groups at the R1 position generally leads to an increase in inhibitory potency compared to the unsubstituted analog (1a). For instance, a methoxy group (-OCH3) at R1 (1c) results in a more potent compound than a hydrogen (1a) or a chloro group (1b).
-
Substitution at the R2 Position: The most significant gains in potency are observed with the introduction of an aryl substituent at the R2 position. The presence of a phenyl group (1d) dramatically improves activity compared to a hydrogen (1a).
-
Combined Substitutions: The combination of favorable substitutions at both R1 and R2 positions leads to the most potent analogs. For example, compound 1f, which features a methoxy group at R1 and a phenyl group at R2, is significantly more active than analogs with single substitutions.
-
Aryl Ring Substitution: Further optimization of the phenyl ring at the R2 position reveals that substitutions on this ring can fine-tune the inhibitory activity. A fluorine atom at the para position (1g) enhances potency, while a chlorine atom at the meta position (1h) is less favorable.
The logical progression of these SAR insights, starting from a core scaffold and exploring systematic modifications, is illustrated in the diagram below.
Reactivity Showdown: 5-Chloro- vs. 5-Bromo-6-hydroxynicotinonitrile in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between halogenated building blocks is a critical decision in the synthesis of novel chemical entities. This guide provides a comparative analysis of the reactivity of 5-chloro-6-hydroxynicotinonitrile and 5-bromo-6-hydroxynicotinonitrile, focusing on their performance in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.
The inherent reactivity of an aryl halide is a crucial factor in determining reaction conditions and overall efficiency of synthetic routes. In the context of 5-substituted 6-hydroxynicotinonitriles, the choice between a chloro or bromo substituent at the 5-position significantly impacts their utility as synthetic intermediates. Generally, in the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the trend: I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond dissociation energy; a weaker bond leads to a faster rate-determining oxidative addition step in the catalytic cycle.
Comparative Reactivity Analysis
The principal difference in reactivity between 5-chloro- and 5-bromo-6-hydroxynicotinonitrile lies in the lability of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and more easily cleaved by a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. This fundamental property dictates that the bromo-substituted compound will generally be more reactive than its chloro-counterpart under identical conditions.
This enhanced reactivity often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, for the bromo derivative. Conversely, the chloro-substituted analog may require more forcing conditions, including higher temperatures, longer reaction times, and the use of more specialized and often more expensive catalysts and ligands to achieve comparable yields.
Data Presentation: Expected Reactivity and Reaction Conditions
| Feature | 5-Bromo-6-hydroxynicotinonitrile | This compound | Rationale |
| Relative Reactivity | Higher | Lower | Weaker C-Br bond leads to faster oxidative addition. |
| Typical Reaction Temperature | 80-100 °C | 100-120 °C | Higher energy input needed to cleave the stronger C-Cl bond. |
| Catalyst Loading | Typically lower | May require higher loading | More facile catalysis with the more reactive substrate. |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) often suffice. | Often requires more electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) for efficient reaction. | More demanding oxidative addition step for the C-Cl bond necessitates a more active catalyst system. |
| Reaction Time | Generally shorter | Generally longer | Faster catalytic turnover with the bromo-substituted starting material. |
Experimental Protocols: Representative Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The following is a representative protocol for the coupling of a 5-halo-6-hydroxynicotinonitrile with an arylboronic acid. It should be noted that optimization of reaction conditions is often necessary for specific substrates.
Materials:
-
5-Bromo-6-hydroxynicotinonitrile or this compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add 5-halo-6-hydroxynicotinonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to the appropriate temperature (e.g., 90°C for the bromo-derivative, 110°C for the chloro-derivative) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Mandatory Visualization
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The Versatility of 5-Chloro-6-hydroxynicotinonitrile in the Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and effective synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the potential efficacy of 5-Chloro-6-hydroxynicotinonitrile as a versatile starting material in the synthesis of known non-nucleoside reverse transcriptase inhibitors (NNRTIs), namely Nevirapine, Etravirine, and Delavirdine. While established industrial syntheses of these compounds do not traditionally commence from this compound, this guide explores a hypothetical, yet chemically plausible, pathway to a key precursor and compares it with existing, documented synthetic routes.
Executive Summary
This guide details and compares established synthetic methodologies for the anti-HIV drugs Nevirapine, Etravirine, and Delavirdine. It introduces a theoretical synthetic pathway leveraging this compound to produce a key intermediate for Nevirapine synthesis, allowing for a comparison of potential efficiency. Quantitative data on yields and reaction steps are presented in tabular format for objective assessment. Detailed experimental protocols for both established and proposed syntheses are provided, alongside visualizations of the NNRTI mechanism of action and synthetic workflows to aid in comprehension and further research.
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Nevirapine, Etravirine, and Delavirdine belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3] They share a common mechanism of action by which they inhibit the HIV-1 reverse transcriptase enzyme, a critical component for viral replication.[4][5][6] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket, distinct from the active site of the enzyme, inducing a conformational change that ultimately inhibits the polymerase activity.[2][4] This allosteric inhibition prevents the conversion of viral RNA into DNA, thus halting the replication cycle of the virus.[4][6]
Caption: Mechanism of Action of NNRTIs.
Comparative Synthesis Data
The following tables summarize the overall yields and number of synthetic steps for established industrial syntheses of Nevirapine, Etravirine, and Delavirdine, alongside a proposed route for a key Nevirapine intermediate originating from this compound.
Table 1: Comparison of Nevirapine Synthesis Routes
| Synthesis Route | Starting Materials | Overall Yield (%) | Number of Steps | Reference |
| First Generation | 2-chloro-nicotinic acid, 2-chloro-3-amino-4-picoline | 59 | ~5 | [7] |
| Second Generation | 2-cyclopropylamino-nicotinic acid, 2-chloro-3-amino-4-picoline | 68 | ~3 | [7] |
| Improved Process | Methyl 2-cyclopropylaminonicotinate, 2-chloro-3-amino-4-picoline | 87-91 | 2 | [7] |
| Proposed Route (to precursor) | This compound | (Theoretical) | (Theoretical) | N/A |
Table 2: Comparison of Etravirine Synthesis Routes
| Synthesis Route | Starting Materials | Overall Yield (%) | Number of Steps | Reference |
| Conventional Route | Halogenated pyrimidines | 30.4 | ~4 | [8] |
| Microwave-Promoted | 2,4,6-trichloropyrimidine | 38.5 | 4 | [8] |
Table 3: Comparison of Delavirdine Synthesis Routes
| Synthesis Route | Starting Materials | Overall Yield (%) | Number of Steps | Reference |
| Established Route | 2-chloro-3-nitropyridine, Substituted indole | 63 | ~6 | [9] |
Experimental Protocols
Synthesis of Nevirapine
Established Improved Synthesis Protocol [7]
-
Formation of 2-(Cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine: Methyl 2-cyclopropylaminonicotinate and 2-chloro-3-amino-4-picoline are reacted in a suitable solvent such as diglyme in the presence of a strong base like sodium hydride. The reaction mixture is heated to facilitate the condensation.
-
Cyclization to Nevirapine: The intermediate from the previous step undergoes intramolecular cyclization in the same solvent system, promoted by heat, to form the final Nevirapine product.
-
Purification: The crude Nevirapine is purified by recrystallization to yield the final API.
Proposed Synthesis of Nevirapine Precursor from this compound
This proposed route aims to synthesize 2-chloro-3-amino-4-picoline, a key intermediate in Nevirapine synthesis.
-
Step 1: Reduction of the Nitrile Group. The nitrile group of this compound is selectively reduced to an aminomethyl group using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent.
-
Step 2: Dehydroxylation/Chlorination. The hydroxyl group at the 6-position is converted to a chloro group. This can be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Step 3: Methylation. A methyl group is introduced at the 4-position. This could potentially be achieved through a directed ortho-metalation followed by reaction with a methylating agent like methyl iodide. This step would require careful optimization to ensure regioselectivity.
-
Step 4: Rearrangement/Final Product Formation. The aminomethyl group at the 3-position is converted to a simple amino group. This might involve a multi-step process, potentially a Hofmann or Curtius rearrangement of a corresponding carboxylic acid or amide derivative, which would first require oxidation of the aminomethyl group.
Note: This proposed pathway is theoretical and would require significant experimental validation and optimization.
Caption: Comparison of Nevirapine Synthesis Workflows.
Synthesis of Etravirine
Established Microwave-Promoted Synthesis Protocol [8]
-
First Nucleophilic Substitution: 2,4,6-trichloropyrimidine is reacted with 4-hydroxy-3,5-dimethylbenzonitrile in the presence of a weak base to yield an intermediate.
-
Second Nucleophilic Substitution: The resulting intermediate is then reacted with 4-aminobenzonitrile.
-
Ammonification: The product from the previous step undergoes ammonification under high pressure and temperature to introduce the amino group.
-
Bromination: The final step involves the bromination of the pyrimidine ring to yield Etravirine. The use of microwave irradiation has been shown to significantly reduce the reaction time for the amination step.
References
- 1. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. EP2342186B1 - Process for synthesis of etravirine - Google Patents [patents.google.com]
- 7. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
The Strategic Synthesis Showdown: A Cost-Benefit Analysis of 5-Chloro-6-hydroxynicotinonitrile
For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing 5-Chloro-6-hydroxynicotinonitrile as a key intermediate, comparing it with a common alternative, 2-Chloro-3-cyanopyridine, in the synthesis of valuable aminopyridine derivatives, which are pivotal structural motifs in numerous pharmaceuticals.
While specific experimental data for large-scale, direct comparative syntheses are often proprietary, this analysis draws upon established reaction principles, reported yields for analogous transformations, and publicly available pricing data to provide a robust framework for decision-making. The focus is on the synthesis of a hypothetical, yet representative, target molecule: a 2-amino-5-chloro-3-cyanopyridine derivative, a common scaffold in medicinal chemistry.
Executive Summary
Our analysis reveals that while this compound may appear to be a more direct precursor to certain aminopyridine targets, its potentially higher cost and the multi-step transformations required for its utilization can make it a less economically favorable option compared to the more readily available and cost-effective 2-Chloro-3-cyanopyridine. The latter benefits from well-established, high-yielding, single-step amination protocols, such as the Buchwald-Hartwig amination, which can significantly streamline the manufacturing process and reduce overall costs.
Comparative Analysis: Synthetic Pathways and Cost Implications
The synthesis of a 2-amino-5-chloro-3-cyanopyridine derivative is a key objective for this comparison. Below, we outline the hypothetical synthetic pathways starting from both this compound and its alternative, 2-Chloro-3-cyanopyridine.
Pathway A: Utilizing this compound
The conversion of this compound to the target aminopyridine would likely involve a two-step process:
-
Chlorination: The hydroxyl group at the 6-position would first need to be converted to a more reactive leaving group, typically a chloride, using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Amination: The resulting 2,5-dichloro-3-cyanopyridine would then undergo a nucleophilic aromatic substitution or a palladium-catalyzed amination to introduce the desired amino group at the 2-position.
Pathway B: Utilizing 2-Chloro-3-cyanopyridine
This alternative starting material already possesses a chloro group at the 2-position, making it amenable to direct amination in a single step. The primary method for this transformation is the highly efficient Buchwald-Hartwig amination.[1][2][3]
Data Presentation: A Tale of Two Starting Materials
The following tables summarize the key quantitative data for a comparative cost-benefit analysis.
Table 1: Starting Material Cost Comparison
| Compound | Supplier Example | Price (per kg) | Estimated Bulk Price (per kg) |
| This compound | Laibo Chem[4] | Price on request for 100mg | ~$100 - $500+ (estimated) |
| 2-Chloro-3-cyanopyridine | Chem-Impex[5] | $240 - $1,180 | ~$83 (based on IndiaMART listing)[6] |
Table 2: Comparative Synthesis Parameters (Hypothetical)
| Parameter | Pathway A (from this compound) | Pathway B (from 2-Chloro-3-cyanopyridine) |
| Number of Steps | 2 | 1 |
| Key Reactions | Chlorination, Amination | Buchwald-Hartwig Amination[1][2][3] |
| Estimated Overall Yield | 70-85% | 85-95% |
| Reagent & Catalyst Cost | Moderate to High (POCl₃, Pd catalyst, ligand) | High (Pd catalyst, ligand) |
| Process Complexity | Higher (two distinct reaction setups) | Lower (single reaction setup) |
| Waste Generation | Higher (from two steps) | Lower |
Experimental Protocols: A Closer Look at the Chemistry
While a direct head-to-head experimental comparison is not available in the public domain, established protocols for similar transformations provide a strong basis for our analysis.
Protocol for Buchwald-Hartwig Amination of Chloropyridines (Applicable to Pathway B)
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[3] A general protocol for the amination of a chloropyridine, such as 2-Chloro-3-cyanopyridine, is as follows:
Reaction Setup:
-
To an oven-dried Schlenk tube is added the chloropyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu or K₂CO₃, 1.5-2.0 eq).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous solvent (e.g., toluene or dioxane) is added via syringe.
-
The reaction mixture is heated to the specified temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
Work-up:
-
The reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is filtered through a pad of celite to remove the catalyst and inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
The yields for Buchwald-Hartwig amination of chloropyridines are generally high, often exceeding 85%.[7][8]
Mandatory Visualization: Charting the Synthetic Course
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic pathways.
Caption: A comparison of the synthetic workflows for producing a target aminopyridine.
Conclusion: A Clear Advantage for the Simpler Route
Based on this analysis, 2-Chloro-3-cyanopyridine presents a more compelling case for the synthesis of 2-amino-5-chloro-3-cyanopyridine derivatives in a cost- and efficiency-driven research and development environment. The primary advantages of this alternative are:
-
Lower Cost: The readily available bulk pricing for 2-Chloro-3-cyanopyridine is significantly lower than the estimated cost of this compound.
-
Fewer Synthetic Steps: A one-step process reduces labor, solvent, and energy consumption, leading to a more streamlined and economical manufacturing process.
-
Higher Overall Yield: Eliminating a synthetic step generally leads to a higher overall yield, maximizing the output from a given amount of starting material.
-
Reduced Waste: A shorter synthetic route generates less chemical waste, aligning with the principles of green chemistry.
While this compound may hold niche applications where its specific reactivity is essential, for the synthesis of the target aminopyridine scaffold, the cost-benefit analysis strongly favors the use of 2-Chloro-3-cyanopyridine. This guide underscores the importance of a holistic evaluation of synthetic routes, considering not only the chemical transformations but also the economic realities of sourcing starting materials.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. This compound , Package: 100mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 5. chemimpex.com [chemimpex.com]
- 6. indiamart.com [indiamart.com]
- 7. scielo.br [scielo.br]
- 8. organic-synthesis.com [organic-synthesis.com]
A Spectroscopic Showdown: Differentiating Isomers of 5-Chloro-6-hydroxynicotinonitrile
For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly in the realm of drug discovery, the precise identification of isomers is a critical step. The subtle repositioning of functional groups on a core scaffold can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a comparative spectroscopic analysis of 5-Chloro-6-hydroxynicotinonitrile and its key positional isomers, offering a framework for their differentiation using standard analytical techniques.
Due to the limited availability of comprehensive, publicly accessible experimental spectra for all isomers of this compound, this guide combines available experimental data for closely related analogs with predicted spectroscopic characteristics. This approach provides a robust foundation for researchers to interpret their own experimental findings. The primary isomers considered for comparison are:
-
This compound (Target Compound)
-
5-Chloro-2-hydroxynicotinonitrile
-
4-Chloro-6-hydroxynicotinonitrile
Isomeric Structures
The positional differences of the chloro, hydroxyl, and cyano groups on the pyridine ring are the basis for the distinct spectroscopic signatures of these isomers.
Caption: Chemical structures of the compared isomers.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the isomers and their closely related nicotinic acid analogs. Predicted data is based on established principles of spectroscopy and analysis of substituent effects.
¹H NMR Spectroscopy Data
Solvent: DMSO-d₆
| Compound | Predicted/Observed Chemical Shifts (δ, ppm) |
| This compound (Predicted) | H2: ~8.1-8.3 (d, J ≈ 2 Hz), H4: ~7.9-8.1 (d, J ≈ 2 Hz), OH: Broad singlet, concentration dependent |
| 5-Chloro-2-hydroxynicotinonitrile (Predicted) | H4: ~7.8-8.0 (d, J ≈ 8 Hz), H6: ~8.2-8.4 (d, J ≈ 8 Hz), OH: Broad singlet, concentration dependent |
| 4-Chloro-6-hydroxynicotinonitrile (Predicted) | H2: ~8.0-8.2 (s), H5: ~7.0-7.2 (s), OH: Broad singlet, concentration dependent |
| 5-Chloro-6-hydroxynicotinic acid (Observed)[1] | H2: 8.18 (d, J = 2.3 Hz), H4: 7.98 (d, J = 2.3 Hz), OH/NH: 12.87 (br s), COOH: (br s) |
¹³C NMR Spectroscopy Data
Solvent: DMSO-d₆
| Compound | Predicted/Observed Chemical Shifts (δ, ppm) |
| This compound (Predicted) | C2: ~145-150, C3 (CN): ~115-120, C4: ~135-140, C5 (C-Cl): ~120-125, C6 (C-OH): ~155-160, CN: ~118-122 |
| 5-Chloro-2-hydroxynicotinonitrile (Predicted) | C2 (C-OH): ~158-162, C3 (CN): ~110-115, C4: ~140-145, C5 (C-Cl): ~122-127, C6: ~148-152, CN: ~117-121 |
| 4-Chloro-6-hydroxynicotinonitrile (Predicted) | C2: ~150-155, C3 (CN): ~112-117, C4 (C-Cl): ~145-150, C5: ~110-115, C6 (C-OH): ~160-165, CN: ~116-120 |
| 5-Chloro-6-hydroxynicotinic acid (Observed)[1] | C2: 147.1, C3: 124.9, C4: 139.8, C5: 118.5, C6: 156.9, COOH: 165.8 |
FT-IR Spectroscopy Data
| Compound | Key Predicted/Observed Absorption Bands (cm⁻¹) |
| This compound (Predicted) | O-H stretch: 3200-3600 (broad), C≡N stretch: 2220-2240, C=C & C=N stretch: 1550-1650, C-Cl stretch: 600-800 |
| 5-Chloro-2-hydroxynicotinonitrile (Predicted) | O-H stretch: 3200-3600 (broad), C≡N stretch: 2220-2240, C=C & C=N stretch: 1550-1650, C-Cl stretch: 600-800 |
| 4-Chloro-6-hydroxynicotinonitrile (Predicted) | O-H stretch: 3200-3600 (broad), C≡N stretch: 2220-2240, C=C & C=N stretch: 1550-1650, C-Cl stretch: 600-800 |
| 5-Chloro-6-hydroxynicotinic acid (Observed)[1] | O-H stretch (acid): 2500-3300 (very broad), C=O stretch: ~1700, C=C & C=N stretch: ~1600, O-H bend: ~1400 |
| 5-Chloro-2-hydroxynicotinic acid (Observed) | O-H stretch: Broad, C=O stretch: ~1700, C=C & C=N stretch: ~1600 |
Mass Spectrometry Data
| Compound | Predicted Key Fragments (m/z) |
| This compound (Predicted) | [M]⁺: 154/156 (isotope pattern for 1 Cl), [M-HCN]⁺: 127/129, [M-Cl]⁺: 119 |
| 5-Chloro-2-hydroxynicotinonitrile (Predicted) | [M]⁺: 154/156 (isotope pattern for 1 Cl), [M-HCN]⁺: 127/129, [M-Cl]⁺: 119 |
| 4-Chloro-6-hydroxynicotinonitrile (Predicted) | [M]⁺: 154/156 (isotope pattern for 1 Cl), [M-HCN]⁺: 127/129, [M-Cl]⁺: 119 |
| 5-Chloro-6-hydroxynicotinic acid (Observed)[1] | [M]⁺: 173/175, [M-H₂O]⁺: 155/157, [M-COOH]⁺: 128/130 |
Experimental Workflow
The general workflow for the spectroscopic comparison of these isomers is outlined below.
Caption: General experimental workflow for isomer comparison.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire spectra at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire proton-decoupled ¹³C NMR spectra.
-
Use a larger number of scans to compensate for the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a benchtop FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. For EI, a direct insertion probe can be used. For ESI, the sample should be dissolved in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer capable of the chosen ionization technique (e.g., a GC-MS for EI or an LC-MS for ESI).
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Observe the molecular ion peak ([M]⁺) and its isotopic pattern, which will be characteristic for a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (typically in the micromolar range).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over a range of approximately 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. By combining predicted data with experimental observations of related compounds, researchers can more confidently elucidate the structure of their synthesized molecules.
References
Safety Operating Guide
Proper Disposal of 5-Chloro-6-hydroxynicotinonitrile: A Step-by-Step Guide
The safe and compliant disposal of 5-Chloro-6-hydroxynicotinonitrile is critical for laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound.
Hazard and Safety Summary
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information based on its GHS classification.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2][3] | Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice/attention.[2][4] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2][3] | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation.[1][2][3] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[2][4] |
Disposal Operational Plan
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. Always adhere to local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Container Management:
-
Waste Segregation:
-
Do not mix this compound with other waste streams.[2] This prevents potentially hazardous chemical reactions.
-
-
Personal Protective Equipment (PPE):
-
Engage a Professional Waste Disposal Service:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
The primary recommended disposal method is incineration at an approved and permitted facility.[5]
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the contact information of the waste disposal company.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Chloro-6-hydroxynicotinonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 5-Chloro-6-hydroxynicotinonitrile. The following procedures are based on established safety protocols for handling substituted pyridines, nitriles, and halogenated organic compounds to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar compounds.[1][2][3][4]
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1][2] Inspect gloves for any tears or punctures before use. For prolonged contact, butyl rubber may offer better resistance.[4][5] |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect against skin contact.[1][2] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][3] If a fume hood is not available, a NIOSH/MSHA approved respirator may be necessary.[5] |
Operational Plan: Handling this compound
Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.
| Step | Procedure |
| Preparation | 1. Don all appropriate PPE as specified in the table above. 2. Ensure the chemical fume hood is operational. 3. Gather all necessary materials and equipment. |
| Handling | 1. Weigh the this compound within the fume hood. 2. Carefully transfer the compound to the reaction vessel. 3. Keep containers tightly closed when not in use.[3] |
| Cleanup | 1. Decontaminate all glassware and surfaces that came into contact with the chemical. 2. Dispose of all waste in designated, properly labeled containers.[6] 3. Remove PPE and wash hands thoroughly with soap and water.[7] |
Emergency Procedures: Accidental Exposure
In the event of an accidental exposure, immediate and appropriate action is essential. Information is based on handling similar chemical structures.[1][2][7][8][9]
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][8][9] Hold eyelids open to ensure thorough rinsing.[8] Seek medical attention.[1][8] |
| Skin Contact | Wash the affected area immediately with soap and plenty of water for at least 15 minutes.[1][7][10] Remove contaminated clothing.[2][10] If irritation persists, seek medical attention.[2] |
| Inhalation | Move the individual to fresh air immediately.[1][7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2][11] Seek immediate medical attention.[2][10] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[6][12][13][14]
| Step | Procedure |
| Waste Collection | 1. Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[6] 2. Crucially, keep halogenated organic waste separate from non-halogenated waste streams. [6][12][13][14] This is important as the disposal cost for halogenated waste is significantly higher.[6][14] |
| Container Disposal | 1. Empty containers should be triple-rinsed with a suitable solvent. 2. The rinsate must be collected as hazardous waste and added to the halogenated waste container.[2] 3. After rinsing, dispose of the containers in accordance with institutional and local regulations. |
| Final Disposal | 1. Store the sealed waste container in a designated satellite accumulation area.[6] 2. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Disposal will likely involve incineration at a regulated facility.[13][14][15] |
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. fishersci.com [fishersci.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
